The Application Scientist’s Guide to (Chloromethyl)methyldiphenylsilane: Physicochemical Profiling and Synthetic Workflows
Executive Summary (Chloromethyl)methyldiphenylsilane (CAS: 18407-40-4) is a highly specialized organosilicon reagent utilized extensively in advanced organic synthesis and drug development. Bridging the gap between a sim...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(Chloromethyl)methyldiphenylsilane (CAS: 18407-40-4) is a highly specialized organosilicon reagent utilized extensively in advanced organic synthesis and drug development. Bridging the gap between a simple alkylating agent and a bulky steric directing group, this molecule is critical for the stereocontrolled synthesis of oligonucleotides and the development of novel antioxidant pharmacophores. This technical guide details its physicochemical properties, the causality behind its mechanistic utility, and field-validated protocols for its application.
Physicochemical Profiling
Accurate physicochemical data is the foundation of reproducible synthetic chemistry. The presence of the heavy silicon atom and two phenyl rings significantly increases the molecular weight and lipophilicity of the compound compared to standard alkyl halides.
Table 1: Physical Properties of (Chloromethyl)methyldiphenylsilane
As an application scientist, it is crucial to understand why this specific silane is chosen over simpler analogues like chloromethyltrimethylsilane (TMS-Cl derivatives). The selection is driven by two primary structural features: steric bulk and bond metrics.
Steric Directing Groups in Stereocontrolled Oligonucleotide Synthesis
In the synthesis of chirally pure phosphorothioate oligonucleotides—a major frontier in antisense oligonucleotide (ASO) therapeutics—controlling the stereochemistry at the phosphorus atom is notoriously difficult. (Chloromethyl)methyldiphenylsilane is utilized to functionalize chiral auxiliaries (e.g., prolinol derivatives).
The Causality: The diphenylmethylsilyl group provides a massive steric footprint. When attached to a chiral auxiliary, the phenyl rings effectively shield one face of the reactive phosphoramidite intermediate. Because the Si-C bond (~1.89 Å) is longer than a standard C-C bond (~1.54 Å), the steric bulk is projected further outward, creating a deep chiral pocket without inducing prohibitive ring strain at the core auxiliary. This forces the incoming nucleoside to attack from the unhindered face, ensuring high diastereoselectivity during the coupling cycle ()[2].
S-Alkylation for Novel Therapeutics
The compound is also a premier reagent for synthesizing S-alkylsilylthioethers, which are actively investigated for their potent antioxidant activities.
The Causality: The chloromethyl group acts as a highly reactive electrophile for SN₂ reactions with thiols (like 2-mercaptobenzimidazole). The resulting silyl-thioether linkage is unique; the electropositive nature of silicon and its specific bond lengths modulate the electron density of the adjacent sulfur atom, tuning its redox potential and enhancing its radical-scavenging capabilities ()[3].
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are integrated to confirm reaction success before proceeding.
Protocol A: Synthesis of S-alkylsilylthioethers via SN₂ Substitution
Objective: Alkylation of 2-mercaptobenzimidazole to yield an antioxidant candidate.
Rationale: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the thiol without cleaving the sensitive Si-C bond. Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst to enhance the nucleophilicity of the thiolate in DMF.
Preparation: In an oven-dried, argon-purged flask, dissolve 2-mercaptobenzimidazole (1.0 eq) in anhydrous DMF (0.2 M concentration).
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) and TBAB (0.1 eq). Stir at room temperature for 30 minutes until a slight color change indicates thiolate formation.
Alkylation: Dropwise, add (Chloromethyl)methyldiphenylsilane (1.1 eq). The bulky nature of the silane requires controlled addition to prevent localized overheating and desilylation side reactions.
Reaction & Monitoring: Heat the mixture to 60 °C for 4-6 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the highly polar thiol spot confirms conversion.
Workup: Quench with cold water to precipitate the product, or extract with ethyl acetate. Wash the organic layer extensively with brine (3x) to remove residual DMF.
Purification: Purify via silica gel column chromatography to yield the pure thioether.
Workflow for the synthesis of S-alkylsilylthioethers via SN2 nucleophilic substitution.
Protocol B: Preparation of Silyl-Modified Chiral Auxiliaries for Oligonucleotides
Objective: Alkylation of a secondary amine (e.g., a chiral prolinol derivative) to create a sterically hindered directing group.
Rationale: The secondary amine acts as the nucleophile. Due to the extreme steric hindrance of the diphenylmethylsilyl group, the reaction requires elevated temperatures and a strong, non-nucleophilic base (like DIPEA) to drive the SN₂ displacement of the chloride without quenching the electrophile.
Preparation: Dissolve the chiral auxiliary (1.0 eq) and DIPEA (2.0 eq) in anhydrous acetonitrile.
Addition: Add (Chloromethyl)methyldiphenylsilane (1.2 eq) at room temperature under an inert atmosphere.
Reflux: Heat the reaction to reflux (approx. 80 °C) for 12-18 hours. The high activation energy barrier caused by the phenyl rings necessitates thermal driving.
Validation: Analyze via LC-MS.
Self-Validation Checkpoint: Look for the mass ion corresponding to [M+H]⁺ of the alkylated product (an addition of ~211 Da to the starting auxiliary mass).
Isolation: Concentrate under reduced pressure and purify via flash chromatography to yield the chirally pure directing reagent.
Integration of (Chloromethyl)methyldiphenylsilane in stereocontrolled oligonucleotide synthesis.
Conclusion
(Chloromethyl)methyldiphenylsilane is far more than a simple building block; it is a precision tool for molecular architects. By leveraging its unique physical properties—specifically its molecular weight, extended Si-C bond length, and the immense steric shielding of its diphenylmethyl motif—researchers can achieve unprecedented stereocontrol in oligonucleotide synthesis and unlock new chemical spaces in antioxidant drug development.
References
Title: Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole
Source: PubMed Central (PMC), National Institutes of Health
URL: [Link]
Title: US20150211006A1 - Chiral control
Source: Google Patents
URL
Thermodynamic Stability of (Chloromethyl)methyldiphenylsilane at Room Temperature: A Technical Whitepaper
Executive Summary The integration of organosilicon compounds into drug development and advanced materials relies heavily on the predictable stability of silicon-carbon (Si–C) and carbon-halogen (C–X) bonds. (Chloromethyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The integration of organosilicon compounds into drug development and advanced materials relies heavily on the predictable stability of silicon-carbon (Si–C) and carbon-halogen (C–X) bonds. (Chloromethyl)methyldiphenylsilane (CAS: 18407-40-4) serves as a critical precursor for synthesizing biologically active methylsilanediols and complex siloxane networks [1].
This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of (Chloromethyl)methyldiphenylsilane at room temperature (298 K). By examining bond dissociation enthalpies, steric shielding effects, and hydrolytic resistance, this guide establishes a foundational understanding for researchers handling this compound. Furthermore, we provide a self-validating experimental protocol for quantifying its stability over time.
Molecular Architecture & Thermodynamic Profile
Structural Causality of Stability
(Chloromethyl)methyldiphenylsilane[Formula: Si(CH₃)(CH₂Cl)(C₆H₅)₂] features a central silicon atom bonded to four distinct moieties: a methyl group, a chloromethyl group, and two bulky phenyl rings.
At room temperature, the compound is a thermodynamically stable liquid. The stability of this molecule is governed by two primary factors:
Bond Dissociation Energy (BDE): The Si–C bonds are highly robust. While the thermodynamic sink for silicon chemistry is the formation of the ultra-stable Si–O bond (450–570 kJ/mol) [2], the transition state required to cleave the Si–C or C–Cl bond at room temperature presents an insurmountable kinetic barrier without a catalyst.
Steric Shielding: The two phenyl groups create significant steric bulk around the silicon center. This shielding prevents nucleophilic attack at both the silicon atom and the adjacent
α
-carbon of the chloromethyl group.
Chloromethyl vs. Chlorosilane Reactivity
A common misconception in organosilicon chemistry is equating the reactivity of chloromethylsilanes (Si–CH₂Cl) with chlorosilanes (Si–Cl).
Chlorosilanes (Si–Cl): Highly electrophilic silicon readily accepts water molecules into its empty d-orbitals (or
σ
antibonding orbitals), forming a pentacoordinate intermediate that rapidly eliminates HCl to form silanols. This process is violently exothermic at room temperature.
Chloromethylsilanes (Si–CH₂Cl): The chlorine is bound to carbon, not silicon. Carbon cannot expand its octet to form a low-energy transition state with water. Hydrolysis would require an S_N2 mechanism at the sterically hindered
α
-carbon. Consequently, (Chloromethyl)methyldiphenylsilane is completely stable to atmospheric moisture at room temperature [3].
Quantitative Thermodynamic Data
The following table summarizes the relevant Bond Dissociation Energies (BDEs) that dictate the compound's stability profile [2].
Bond Type
Approximate BDE (kJ/mol)
Thermodynamic Implication at 298 K
Si–Phenyl
350 – 380
Exceptionally stable; resonance and steric support prevent cleavage.
Si–CH₃
318 – 350
Highly stable backbone; no spontaneous homolytic cleavage.
Kinetically stable to H₂O; requires strong nucleophile (e.g., Grignard).
Si–Cl (Reference)
380 – 400
Kinetically labile to H₂O; drives spontaneous hydrolysis.
Si–O (Reference)
450 – 570
Thermodynamic sink; drives formation of siloxanes if activated.
Reaction Pathway Visualization
To illustrate the kinetic inertness of (Chloromethyl)methyldiphenylsilane to moisture compared to its reactivity under forced conditions, the following logical pathway is provided.
Caption: Thermodynamic stability of (Chloromethyl)methyldiphenylsilane vs. forced nucleophilic activation.
Experimental Protocol: Validating Room Temperature Stability
To ensure scientific integrity and trust (E-E-A-T), researchers must validate the purity and stability of their precursors before utilizing them in complex syntheses (e.g., drug bioisostere development). The following self-validating protocol utilizes Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the thermodynamic stability of the compound over a 30-day period.
Rationale for Analytical Modalities
¹H NMR: Monitors the chemical shift of the –CH₂Cl protons (typically around
δ
2.8 - 3.1 ppm). Any hydrolysis would shift these protons significantly due to the formation of –CH₂OH.
²⁹Si NMR: Extremely sensitive to the electronic environment of the silicon atom. A shift in the silicon signal would immediately indicate cleavage of the Si–C bond or unexpected rearrangement.
GC-MS: Confirms the absence of lower molecular weight degradation products (e.g., silanols or disiloxanes).
Step-by-Step Methodology
Step 1: Baseline Characterization (t = 0)
Under an inert argon atmosphere, dissolve 50 mg of (Chloromethyl)methyldiphenylsilane in 0.5 mL of deuterated chloroform (CDCl₃).
Acquire baseline ¹H, ¹³C, and ²⁹Si NMR spectra.
Inject a 1
μ
L aliquot into the GC-MS to establish the baseline chromatogram and mass fragmentation pattern (M⁺ expected near m/z 246).
Step 2: Controlled Environmental Exposure
Transfer 2.0 g of the compound into a clean, open glass vial.
Place the vial in a controlled environmental chamber set to 25°C (room temperature) and 60% Relative Humidity (RH).
Leave the sample exposed to ambient air and moisture, removing the inert gas protection.
Step 3: Longitudinal Sampling
Extract 50 mg aliquots at specific time intervals: 24 hours, 7 days, 14 days, and 30 days.
Dissolve each aliquot in 0.5 mL CDCl₃ immediately prior to analysis to halt any potential concentration-dependent artifacts.
Step 4: Analytical Verification
Run ¹H and ²⁹Si NMR on each time-point sample.
Overlay the spectra with the t=0 baseline.
Expected Result: No new peaks should emerge in the ¹H spectrum (specifically lacking broad –OH peaks or shifted –CH₂– signals). The ²⁹Si signal must remain perfectly superimposed on the baseline.
Step 5: Data Evaluation
Integrate the GC-MS peaks. The Area Under the Curve (AUC) for the primary compound must remain >99.5% relative to the baseline, proving that no thermodynamic degradation or hydrolysis has occurred at room temperature.
Workflow Visualization
Caption: Step-by-step workflow for validating the hydrolytic and thermal stability of organosilanes.
Conclusion
For drug development professionals and synthetic chemists, (Chloromethyl)methyldiphenylsilane represents a highly reliable, room-temperature stable building block. Its thermodynamic stability is rooted in the high dissociation energies of its Si–C bonds, while its kinetic inertness to moisture is guaranteed by the steric shielding of its diphenyl moieties and the covalent nature of the C–Cl bond. By following rigorous analytical protocols, researchers can confidently utilize this compound without the stringent moisture-free handling requirements typically associated with highly reactive chlorosilanes.
References
López González, J., et al. (2013). Synthesis and structural study of precursors of novel methylsilanediols by IR and Raman spectroscopies, single-crystal X-ray diffraction and DFT calculations. ResearchGate. Retrieved from [Link]
Gelest, Inc. (2004). Silicon Compounds: Silanes and Silicones - Bond Dissociation Energies of Organosilicon Compounds. Dokumen.pub. Retrieved from [Link]
Foundational
The Strategic Utility of (Chloromethyl)methyldiphenylsilane in Advanced Organic Synthesis
A Technical Guide by a Senior Application Scientist In the landscape of organic synthesis, the selection of a silyl group is rarely a matter of simple substitution; it is a strategic decision that dictates the downstream...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide by a Senior Application Scientist
In the landscape of organic synthesis, the selection of a silyl group is rarely a matter of simple substitution; it is a strategic decision that dictates the downstream viability of a synthetic route. While the trimethylsilyl (TMS) group is ubiquitous, its lack of steric bulk and electronic tunability often leads to premature cleavage or poor stereocontrol.
Enter (Chloromethyl)methyldiphenylsilane (CAS: 18407-40-4) [1]. As an application scientist who has transitioned numerous syntheses from discovery to process scale, I rely on this bifunctional reagent as a cornerstone for complex molecule construction. It operates on a dual-axis of utility: first, as a highly controlled precursor for stereospecific Peterson olefinations[2], and second, as a robust "masked hydroxyl" group via the Fleming-Tamao oxidation[3].
This whitepaper deconstructs the mechanisms, comparative advantages, and field-proven protocols for maximizing the utility of the methyldiphenylsilyl (MDPS) group.
Axis I: The Olefination Axis (Stereocontrolled Peterson Reactions)
The Peterson olefination is a powerful alternative to the Wittig reaction, utilizing an α-silyl carbanion to attack a carbonyl, forming a β-hydroxysilane that subsequently eliminates silanol to yield an alkene.
The Causality of MDPS Selection:
When using TMS-CH₂Cl, the resulting β-hydroxysilane intermediate is often highly unstable, undergoing spontaneous, uncontrolled elimination that yields a mixture of E and Z isomers. By replacing TMS with the MDPS group, the steric bulk of the two phenyl rings stabilizes the β-hydroxysilane intermediate, allowing it to be isolated via standard chromatography[2]. Once isolated, the practitioner has total control over the alkene geometry: treatment with base induces a syn-elimination, while treatment with acid induces an anti-elimination.
Fig 1: Logical workflow of the MDPS-directed Peterson Olefination.
Axis II: The Masked Hydroxyl Axis (Fleming-Tamao Oxidation)
Beyond olefination, (Chloromethyl)methyldiphenylsilane acts as an electrophilic hydroxymethyl equivalent (–CH₂OH). After the chloromethyl group is coupled to a substrate (e.g., via alkylation of an enolate), the MDPS group can be oxidatively cleaved to reveal a primary alcohol.
The Causality of the Oxidation Mechanism:
A purely alkyl-substituted silane is electronically inert to peroxide attack. The MDPS group is uniquely suited for this transformation because the Si–Ph bonds are susceptible to electrophilic cleavage (protodesilylation)[4]. By treating the MDPS-adduct with a Lewis acid (BF₃·OEt₂) and a fluoride source (KHF₂), the phenyl groups are cleaved to yield a highly electrophilic fluorosilane. This activated silicon center readily coordinates a hydroperoxide anion, forming a hypervalent peroxysilicate. A stereoretentive 1,2-migration of the alkyl group from silicon to oxygen follows, which upon hydrolysis yields the alcohol[3].
Fig 2: Mechanism of the Fleming-Tamao oxidation of the MDPS group.
Quantitative Data: Reagent Selection Matrix
To justify the selection of MDPS over other silyl groups, consider the comparative data in Table 1. The MDPS group occupies the "Goldilocks zone"—bulky enough to provide stereocontrol, yet reactive enough to undergo protodesilylation under mild conditions.
Table 1: Comparative Profile of α-Silyl Alkylating Agents
Reagent
Steric Parameter (A-value eq.)
Peterson Stereocontrol
Fleming-Tamao Suitability
UV-Vis Tracking (254 nm)
Trimethylsilyl (TMS)
~2.5 kcal/mol
Poor (Spontaneous elimination)
Very Poor (Inert)
No
Methyldiphenylsilyl (MDPS)
~4.0 kcal/mol
Excellent (Isolable intermediate)
Excellent (Rapid cleavage)
Yes (Strong)
tert-Butyldiphenylsilyl (TBDPS)
>4.5 kcal/mol
Excellent
Poor (Sterically hindered)
Yes (Strong)
Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating, ensuring that researchers can verify the success of each step in real-time without relying solely on post-reaction NMR.
Protocol A: Stereocontrolled Peterson Olefination via MDPS-CH₂Li
Objective: Synthesize a geometrically pure alkene from an aldehyde.
Lithiation (Generation of the Nucleophile):
Procedure: Suspend finely cut Lithium wire (3.0 equiv, containing 1% Na) in anhydrous THF under Argon. Cool to -78 °C. Add (Chloromethyl)methyldiphenylsilane (1.0 equiv) dropwise over 30 minutes.
Causality: The 1% sodium in the lithium wire acts as a crucial electron-transfer initiator. The strict -78 °C temperature prevents Wurtz-type homocoupling (forming the inert dimer).
Self-Validation: The solution will transition from colorless to a deep, persistent yellow/brown, visually confirming the formation of the α-silyllithium carbanion.
Nucleophilic Addition:
Procedure: Add the target aldehyde (0.9 equiv) dropwise at -78 °C. Stir for 1 hour, then quench with saturated aqueous NH₄Cl.
Self-Validation: Upon addition of the aldehyde, the deep yellow color will rapidly dissipate to a pale yellow or clear solution, confirming complete consumption of the carbanion.
Isolation and Elimination:
Procedure: Extract with EtOAc, concentrate, and isolate the stable β-hydroxysilane via silica gel chromatography (UV-active at 254 nm).
Stereocontrol: To obtain the Z-alkene, treat the intermediate with KH (2.0 equiv) in THF at 0 °C (syn-elimination). To obtain the E-alkene, treat with 5% H₂SO₄ in THF at room temperature (anti-elimination).
Protocol B: Fleming-Tamao Oxidation of an MDPS-Adduct
Objective: Convert an R-CH₂-MDPS group into a primary alcohol (R-CH₂-OH).
Protodesilylation (Activation):
Procedure: Dissolve the MDPS-adduct (1.0 equiv) in a 1:1 mixture of THF and MeOH. Add KHF₂ (3.0 equiv) followed by BF₃·OEt₂ (3.0 equiv). Stir at room temperature for 4 hours.
Causality: BF₃ acts as a Lewis acid to activate the robust Si–Ph bond, while KHF₂ provides the nucleophilic fluoride required to trap the silicon cation, forming the highly electrophilic Si–F bond.
Self-Validation: Monitor by TLC. The starting material is strongly UV-active (due to the two phenyl rings). The successful formation of the fluorosilane is confirmed by the disappearance of the UV-active spot and the appearance of a UV-inactive spot that stains dark blue with Ceric Ammonium Molybdate (CAM).
Oxidation and Migration:
Procedure: To the same reaction vessel, add KHCO₃ (5.0 equiv), KF (2.0 equiv), and 30% aqueous H₂O₂ (10.0 equiv). Heat to 50 °C for 12 hours.
Causality: KHCO₃ is critical; it buffers the reaction against acidic byproducts, preventing the premature decomposition of the hypervalent peroxysilicate intermediate and protecting acid-sensitive functional groups on the substrate.
Workup:
Procedure: Quench carefully with saturated aqueous Na₂S₂O₃ to neutralize excess peroxide (test with KI-starch paper). Extract with EtOAc and purify the resulting primary alcohol via chromatography.
The chemistry of .alpha.-silyl carbonyl compounds. 17. Methyldiphenylsilylation of ester and lactone enolates
Source: ACS Publications (Journal of Organic Chemistry)
URL:[2]
Copper-Catalyzed Stereo- and Enantioselective 1,4-Protosilylation of α,β-Unsaturated Ketimines To Synthesize Functionalized Allylsilanes
Source: ACS Catalysis
URL:[3]
Benzhydryldimethylsilyl Allylic Silanes: Syntheses and Applications to [3 + 2] Annulation Reactions
Source: ResearchGate
URL:[4]
Application of (Chloromethyl)methyldiphenylsilane in Organosilicon Polymer Synthesis: A Detailed Guide for Researchers
Introduction: Unlocking New Frontiers in Polymer Design with (Chloromethyl)methyldiphenylsilane (Chloromethyl)methyldiphenylsilane is a versatile organosilicon compound that serves as a critical building block for the sy...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking New Frontiers in Polymer Design with (Chloromethyl)methyldiphenylsilane
(Chloromethyl)methyldiphenylsilane is a versatile organosilicon compound that serves as a critical building block for the synthesis of advanced functional polymers. Its unique molecular architecture, featuring a reactive chloromethyl group and a sterically demanding methyldiphenylsilyl moiety, offers a powerful toolkit for polymer chemists to design materials with tailored properties. The presence of the chloromethyl group provides a reactive handle for initiating polymerizations or for post-polymerization modification, while the methyldiphenylsilyl group imparts desirable characteristics such as enhanced thermal stability, and specific solubility profiles to the resulting polymers.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of (Chloromethyl)methyldiphenylsilane in organosilicon polymer synthesis. We will delve into the fundamental reaction mechanisms, provide detailed experimental protocols for various polymerization techniques, and discuss the influence of the methyldiphenylsilyl group on the final polymer properties.
I. Synthesis of Functional Polymers via Atom Transfer Radical Polymerization (ATRP)
The chloromethyl group of (Chloromethyl)methyldiphenylsilane makes it an excellent initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. This method allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block and graft copolymers.
A. The Underlying Chemistry: Initiation and Propagation in ATRP
In ATRP, the polymerization is initiated by the reversible activation of a dormant species, in this case, (Chloromethyl)methyldiphenylsilane, by a transition metal complex (e.g., a copper(I) complex). The metal complex abstracts the chlorine atom, generating a radical that can then add to a monomer, initiating polymerization. The equilibrium between the active (radical) and dormant (halide-capped) species is carefully controlled, minimizing termination reactions and allowing for the controlled growth of polymer chains.[1][2][3]
B. Experimental Protocol: Synthesis of Polystyrene with a Methyldiphenylsilyl End-Group
This protocol details the synthesis of polystyrene initiated by (Chloromethyl)methyldiphenylsilane using a copper-based catalyst system.
To a Schlenk flask, add CuBr (0.1 mmol) and a magnetic stir bar.
Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.
Add anisole (5 mL) and PMDETA (0.1 mmol) via syringe. Stir the mixture until a homogeneous green solution is formed.
Add styrene (10 mmol) and (Chloromethyl)methyldiphenylsilane (0.1 mmol) to the flask via syringe.
Immerse the flask in a preheated oil bath at 110 °C and stir for the desired polymerization time.
To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
Precipitate the polymer by slowly adding the solution to a large excess of methanol.
Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.
Expected Outcome:
This procedure should yield polystyrene with a methyldiphenylsilyl group at one chain end. The molecular weight of the polymer can be controlled by the monomer-to-initiator ratio, and the polydispersity index (PDI) is expected to be low (typically < 1.3), indicative of a controlled polymerization.
Characterization:
¹H NMR: To confirm the presence of the methyldiphenylsilyl end-group and to determine the monomer conversion.
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
C. Workflow for ATRP Synthesis
Caption: Workflow for the synthesis of polystyrene with a methyldiphenylsilyl end-group via ATRP.
II. Synthesis of Polycarbosilanes and Polysilanes via Coupling Reactions
(Chloromethyl)methyldiphenylsilane can be utilized in coupling reactions, such as Wurtz-type coupling and Grignard reactions, to synthesize polycarbosilanes and polysilanes. These polymers are of significant interest as precursors to silicon carbide ceramics and as materials with unique electronic and optical properties.
A. Wurtz-Type Coupling for Polysilane Synthesis
Wurtz-type coupling involves the reductive coupling of organohalides with an alkali metal, typically sodium.[4][5][6][7] When applied to (Chloromethyl)methyldiphenylsilane, this reaction can lead to the formation of a polysilane with a silicon-silicon backbone and pendant methyl and diphenyl groups.
Reaction Scheme:
n Cl-CH₂-Si(Me)(Ph)₂ + 2n Na → [-CH₂-Si(Me)(Ph)₂-]n + 2n NaCl
Challenges:
The Wurtz-type coupling of chloromethylsilanes can be complex, with potential side reactions. The high reactivity of the chloromethyl group can lead to a mixture of products. Careful control of reaction conditions is crucial to favor the desired polymerization pathway.
B. Grignard Reagent-Based Polycondensation
The Grignard reagent of (Chloromethyl)methyldiphenylsilane can be prepared by reacting it with magnesium. This Grignard reagent can then be used in polycondensation reactions with other monomers containing suitable leaving groups to form polycarbosilanes. This method offers a versatile route to polymers with alternating silicon and carbon atoms in the backbone.[8][9][10]
Protocol for Grignard Reagent Formation:
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
Add a small crystal of iodine to activate the magnesium.
Add a small amount of a solution of (Chloromethyl)methyldiphenylsilane in anhydrous tetrahydrofuran (THF) to initiate the reaction.
Once the reaction starts (as indicated by heat evolution and disappearance of the iodine color), add the remaining silane solution dropwise to maintain a gentle reflux.
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
This Grignard reagent can then be reacted with a dihaloalkane, for example, to yield a polycarbosilane.
C. Comparative Data of Silane Precursors in Polycarbosilane Synthesis
Starting Material
Polymer Yield (%)
Weight-Average Molecular Weight (Mw) ( g/mol )
Polydispersity Index (PDI)
Cl₃SiCH₂Cl
~70
1800
2.5
(MeO)₃SiCH₂Cl
~60
900
1.8
(EtO)₃SiCH₂Cl
~60
600
1.6
Table adapted from a comparative study on vinyl-substituted hydridopolycarbosilane (VHPCS) synthesis.[8] While this data is for a different system, it highlights the general trend that chlorosilane precursors can lead to higher molecular weight polymers compared to their alkoxysilane counterparts, albeit with a broader molecular weight distribution.[8]
III. Cationic Polymerization Initiation
The carbon-chlorine bond in (Chloromethyl)methyldiphenylsilane can be cleaved in the presence of a Lewis acid to generate a carbocation, which can then initiate the cationic polymerization of susceptible monomers like styrenes, vinyl ethers, and isobutylene.[11][12][13]
A. Mechanism of Cationic Initiation
A Lewis acid (e.g., TiCl₄, SnCl₄, AlCl₃) coordinates to the chlorine atom of (Chloromethyl)methyldiphenylsilane, weakening the C-Cl bond and facilitating its heterolytic cleavage to form a carbocation and a complex counter-anion. This carbocation then attacks the double bond of a monomer to start the polymerization chain.
Caption: Schematic representation of cationic polymerization initiation by (Chloromethyl)methyldiphenylsilane.
B. General Protocol for Cationic Polymerization of Styrene
Materials:
Styrene (dried and distilled)
(Chloromethyl)methyldiphenylsilane
Titanium tetrachloride (TiCl₄)
Dichloromethane (anhydrous)
Methanol
Argon or Nitrogen gas supply
Dry glassware
Procedure:
In a flame-dried Schlenk flask under an inert atmosphere, dissolve styrene (10 mmol) and (Chloromethyl)methyldiphenylsilane (0.1 mmol) in anhydrous dichloromethane (20 mL).
Cool the solution to the desired temperature (e.g., -78 °C) in a dry ice/acetone bath.
Slowly add a solution of TiCl₄ in dichloromethane to initiate the polymerization.
Stir the reaction mixture for the desired time.
Quench the polymerization by adding a small amount of pre-chilled methanol.
Allow the mixture to warm to room temperature and then precipitate the polymer in a large volume of methanol.
Filter, wash with methanol, and dry the polymer under vacuum.
IV. Influence of the Methyldiphenylsilyl Group on Polymer Properties
The incorporation of the methyldiphenylsilyl group, either as an end-group or a pendant group, can significantly influence the properties of the resulting polymer.
Thermal Stability: The presence of silicon, particularly with aromatic phenyl groups, generally enhances the thermal stability of polymers.[8] Polysiloxanes containing methyl and phenyl groups have been shown to have high onset degradation temperatures.[14]
Solubility: The bulky and hydrophobic nature of the diphenyl groups can alter the solubility of the polymer, making it more soluble in nonpolar organic solvents.
Refractive Index: The phenyl groups can increase the refractive index of the polymer, which is a desirable property for optical applications.
Gas Permeability: Polymers containing bulky silyl groups often exhibit increased gas permeability due to the disruption of polymer chain packing, leading to higher free volume.
Mechanical Properties: The rigidity of the phenyl groups can affect the mechanical properties of the polymer, potentially increasing its glass transition temperature (Tg) and modulus.
V. Conclusion
(Chloromethyl)methyldiphenylsilane is a highly valuable and versatile building block in the field of organosilicon polymer synthesis. Its dual functionality allows for its use as an initiator in controlled radical and cationic polymerizations, as well as a monomer in coupling and condensation reactions. The resulting polymers, bearing the methyldiphenylsilyl moiety, exhibit a range of desirable properties, including enhanced thermal stability and tunable solubility. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of (Chloromethyl)methyldiphenylsilane in the design and synthesis of novel, high-performance organosilicon polymers for a wide array of applications.
References
Nakagawa, Y., et al. (1998). Development of novel attachable initiators for atom transfer radical polymerization. Synthesis of block and graft copolymers from poly(dimethylsiloxane)
Knochel, P., et al. (2011). (chloromethyl)dimethylphenylsilane. Organic Syntheses, 88, 95.
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Chloromethyl Dimethylphenylsilane in Modern Organic Synthesis. [Link]
Karaca, N. (2021). The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. Turkish Journal of Chemistry, 45(4), 1184-1197.
Pasternak, M., et al. (2018). Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO4/2. Molecules, 23(5), 1056.
Lee, S., et al. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Advances, 11(20), 12153-12159.
Ramirez-Gutierrez, C. F., et al. (2015). Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers. Revista de la Sociedad Química de México, 59(4), 269-275.
Sun, J., & Huang, Y. (2007). Synthesis and Properties of Poly(methylphenylsiloxane) Containing Methacryloyl Groups. Polymers and Polymer Composites, 15(6), 463-469.
Zia, K. M., et al. (2015). Synthesis and characterization of polydimethyl siloxane-based polyurethane elastomers using toluene diisocyanate. Journal of Elastomers & Plastics, 47(8), 669-680.
Eckhardt, C. R., et al. (2018). Synthesis of hydrocarbon-soluble, methyl-substituted highly branched polysilanes via the Wurtz-type reductive coupling of trifunctional trisilanes and their pyrolysis to silicon carbide. Dalton Transactions, 47(1), 221-230.
Liu, J., et al. (2019). Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers. Polymer Chemistry, 10(3), 335-343.
Arkles, B. (2014). GRIGNARD REAGENTS AND SILANES. Gelest, Inc.
Fauquignon, M., et al. (2022).
Crivello, J. V., & Lee, J. L. (1991). Novel initiators for cationic polymerization. U.S.
Sheardown, H., & Shoichet, M. S. (2001). Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. Journal of Applied Polymer Science, 80(3), 436-445.
Scionti, V., et al. (2020). Dimethyl‐methylphenyl copolysiloxanes by dimethylsilanolate‐initiated ring opening polymerization. Evidence for linearity of the resulting polymer structures. Journal of Polymer Science Part A: Polymer Chemistry, 58(15), 2098-2107.
Farrell, J. R., & Fettinger, J. C. (2018).
Tuncel, A., & Piskin, E. (1996). Chloromethyl-functionalized polymer particles through seeded polymerization. Journal of applied polymer science, 59(5), 759-767.
Wang, J., et al. (2009). Synthesis of polymethylphenylsilane and its chloromethylation. Huadong Ligong Daxue Xuebao/Journal of East China University of Science and Technology, 35(5), 718-722.
Wurtz Coupling. Chemistry LibreTexts.
Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). UCLA Chemistry and Biochemistry.
Pasternak, M., et al. (2018). Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO4/2. Molecules, 23(5), 1056.
Knaack, P., et al. (2024).
Nakagawa, Y., et al. (1998). Development of novel attachable initiators for atom transfer radical polymerization. Synthesis of block and graft copolymers from poly(dimethylsiloxane)
Fantin, M., & Matyjaszewski, K. (2025). Atom transfer radical polymerization. Nature Reviews Methods Primers, 5(1), 1-24.
Foster, J. C., & Lynd, N. A. (2020). Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions. ACS Macro Letters, 9(2), 236-241.
Zhang, H., et al. (2010). Atom transfer radical polymerization of styrene initiated by triphenylmethyl chloride. Journal of Polymer Research, 17(4), 543-548.
Yagci, Y., et al. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. Polymers, 15(3), 698.
Thermal Cationic Polymerization Initi
Atom Transfer Radical Polymerization (ATRP): Principles and Practice.
Senkal, B. F., et al. (2001). Atom Transfer Radical Polymerization through N-Chlorosulfonamides. Journal of Polymer Science Part A: Polymer Chemistry, 39(15), 2691-2695.
Application Note: (Chloromethyl)methyldiphenylsilane for the Protection of Hydroxyl Groups
Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale In the synthesis of highly functionalized active pharmaceutical ingredients (APIs) and complex natural pr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Rationale
In the synthesis of highly functionalized active pharmaceutical ingredients (APIs) and complex natural products, achieving orthogonal protection of multiple hydroxyl groups is a critical bottleneck. (Chloromethyl)methyldiphenylsilane (CMDMS) serves as a highly specialized reagent for the installation of the (methyldiphenylsilyl)methyl (DPMSM) ether protecting group[1].
Unlike conventional silyl ethers (e.g., TBS, TIPS) characterized by a labile Si–O bond, the DPMSM group is structurally an alkyl ether featuring a methylene spacer (R–O–CH₂–SiMePh₂)[2]. This architectural distinction fundamentally alters its reactivity profile. The DPMSM ether is highly resistant to standard fluoride sources (e.g., TBAF) and mild acids/bases, effectively bridging the gap between the robust stability of a benzyl ether and the specific cleavability of a silane.
Causality in Deprotection:
Deprotection of silylmethyl ethers is typically achieved via a Fleming-Tamao oxidation rather than simple hydrolysis. The phenyl groups on the silicon atom are first activated by an electrophile (e.g., BF₃·OEt₂) to form a highly electrophilic fluorosilane. Subsequent treatment with alkaline hydrogen peroxide induces a 1,2-alkyl shift from silicon to oxygen, forming a hemiacetal. This intermediate spontaneously collapses to release the free alcohol and formaldehyde[3]. Alternatively, specific silylmethyl ethers can be cleaved using neat trifluoroacetic acid (TFA) or trimethylsilyl iodide (TMSI)[2].
Chemical Properties & Reagent Specifications
Property
Specification
Chemical Name
(Chloromethyl)methyldiphenylsilane
Abbreviation
CMDMS
CAS Number
18407-40-4
Molecular Formula
C₁₄H₁₅ClSi
Molecular Weight
246.81 g/mol
Appearance
Colorless to light yellow liquid
Experimental Protocols
Protocol 1: Synthesis of DPMSM Ethers (Hydroxyl Protection)
Objective: Installation of the DPMSM protecting group onto a primary or secondary alcohol.
Reagents:
Substrate Alcohol (1.0 equiv)
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation: Dissolve the substrate alcohol in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.
Alkoxide Generation: Add NaH portion-wise to the cooled solution.
Causality: NaH quantitatively deprotonates the alcohol to form a highly nucleophilic alkoxide. The irreversible evolution of hydrogen gas drives this step to completion, preventing equilibrium-based side reactions.
Alkylation: Stir the mixture for 30 minutes at 0 °C, then add CMDMS dropwise via syringe.
Causality: The chloride on the methyl group of CMDMS undergoes a classic Sₙ2 displacement. Despite the significant steric bulk of the methyldiphenylsilyl group, the methylene spacer acts as a kinetic buffer, allowing efficient alkylation even for sterically hindered secondary alcohols.
Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours. Monitor completion via TLC or LC-MS.
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water and brine to remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol 2: Deprotection via Fleming-Tamao Oxidation
Objective: Orthogonal removal of the DPMSM group to regenerate the free hydroxyl group.
Activation (Fluorination): Dissolve the DPMSM ether in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C. Add BF₃·OEt₂ dropwise.
Causality: The Lewis acid facilitates the protodesilylation of the robust Si–Ph bonds, replacing them with fluoride ions to form a highly electrophilic fluorosilane intermediate. This step is critical as the unactivated methyldiphenylsilane is inert to oxidation.
Solvent Exchange: After 1–2 hours, concentrate the reaction mixture under reduced pressure to remove CH₂Cl₂ and excess BF₃.
Oxidation: Redissolve the crude fluorosilane in a 1:1 mixture of THF/MeOH. Add KF, KHCO₃, and 30% H₂O₂.
Causality: The hydroperoxide anion attacks the fluorosilane, forming a pentacoordinate silicon species. The KHCO₃ buffers the solution to prevent acid-catalyzed side reactions. The crucial 1,2-migration of the methylene carbon from silicon to oxygen forms a hemiacetal.
Hydrolysis: Stir at room temperature for 4–6 hours. The hemiacetal spontaneously hydrolyzes in the aqueous media to yield the deprotected alcohol and formaldehyde.
Workup: Carefully quench with saturated aqueous Na₂S₂O₃ to neutralize excess peroxide (verify with starch-iodide paper). Extract with CH₂Cl₂, dry, and purify the recovered alcohol.
Data Presentation: Comparative Stability of Protecting Groups
To justify the selection of the DPMSM ether, the following table summarizes its stability across common synthetic reaction conditions compared to standard protecting groups.
The following diagram illustrates the mechanistic workflow of DPMSM protection and subsequent oxidative cleavage.
Workflow of hydroxyl protection and Fleming-Tamao deprotection using CMDMS.
References
Title: Synthesis and Structural Study of Precursors of Novel Methylsilanediols by IR and Raman Spectroscopies
Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy
URL: [Link]
Title: Simple Silyl Linker for the Solid Phase Organic Synthesis of Aryl-Containing Molecules
Source: ACS Publications (Journal of Combinatorial Chemistry)
URL: [Link]
Title: Desymmetrization of Cyclohexadienylsilanes. Regio-, Diastereo-, and Enantioselective Access to Sugar Mimics
Source: ACS Publications (The Journal of Organic Chemistry)
URL: [Link]
Technical Support Center: Optimizing Solvent and Temperature Conditions for (Chloromethyl)methyldiphenylsilane Reactions
Welcome to the technical support center for reactions involving (Chloromethyl)methyldiphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for reactions involving (Chloromethyl)methyldiphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Here, we delve into the critical roles of solvent and temperature, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for (Chloromethyl)methyldiphenylsilane with nucleophiles?
The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion in a single, concerted step. The diphenylmethylsilyl group, while sterically demanding, is less bulky than a triphenylsilyl group, allowing for a more facile approach of the nucleophile compared to its triphenyl analogue.[2]
Q2: How does solvent choice impact the success of my reaction?
The solvent plays a crucial role in SN2 reactions by influencing the reactivity of the nucleophile.[1][3]
Polar Aprotic Solvents (Recommended): Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran (THF) are generally optimal.[1] They can effectively dissolve the reagents but do not strongly solvate the nucleophile, leaving it more reactive and available to attack the electrophilic carbon.[1]
Polar Protic Solvents (Use with Caution): Solvents such as ethanol, methanol, and water can form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly hinders its reactivity and lowers the reaction yield.[1][3] These solvents should generally be avoided unless they are also the nucleophile (solvolysis).
Non-Polar Solvents (Generally Not Recommended): Non-polar solvents like toluene or hexane can lead to poor solubility of ionic nucleophiles, which can limit the reaction rate.[1]
Q3: What is the effect of temperature on the reaction outcome?
Temperature has a dual effect on reactions with (Chloromethyl)methyldiphenylsilane:
Rate: Increasing the temperature generally increases the reaction rate, which can be beneficial for overcoming the activation energy of the reaction.[4][5]
Selectivity: Higher temperatures can favor elimination (E2) side reactions over the desired substitution (SN2), especially if the nucleophile is also a strong base.[1][6] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts. It is often determined empirically, starting at room temperature and gently heating while monitoring the reaction's progress.[1]
Q4: Is a base necessary for my reaction?
Yes, a base is often required, particularly when using nucleophiles like alcohols, thiols, or secondary amines.[1][7][8] A non-nucleophilic base, such as triethylamine, diisopropylethylamine (DIPEA), or imidazole, is typically used to:
Scavenge HCl: Neutralize the hydrochloric acid that is formed as a byproduct of the reaction.
Deprotonate the Nucleophile: Increase the nucleophilicity of weak nucleophiles by converting them to their more reactive conjugate bases (e.g., an alcohol to an alkoxide).[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Potential Cause
Recommended Solution(s)
Moisture Contamination
(Chloromethyl)methyldiphenylsilane is sensitive to moisture and can hydrolyze to form the unreactive methyldiphenylsilanol.[1] Ensure all glassware is flame-dried or oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][9]
Inappropriate Solvent Choice
As detailed in the FAQs, using a polar protic solvent can deactivate the nucleophile.[1] Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1]
Suboptimal Temperature
If the reaction is sluggish at room temperature, cautiously increase the temperature in 10-20 °C increments while monitoring for side product formation.[3] A modest increase to 40-60 °C can often improve the rate without significant side reactions.[1]
Weak Nucleophile
For weak nucleophiles like alcohols, consider converting them to their more reactive alkoxide form using a strong, non-nucleophilic base like sodium hydride (NaH).[1]
Steric Hindrance
While less bulky than its triphenylsilyl analog, the diphenylmethylsilyl group still presents some steric hindrance.[2] If reacting with a bulky nucleophile, longer reaction times or slightly elevated temperatures may be necessary.
Issue 2: Observation of Unexpected Side Products
Side Product
Cause
Prevention Strategy
Methyldiphenylsilanol
Hydrolysis of the starting material or product due to the presence of water.[1]
Rigorously exclude moisture from the reaction by using anhydrous solvents and an inert atmosphere.[1][10]
Elimination (E2) Products
Occurs at excessively high temperatures, especially with strongly basic nucleophiles.[1][6]
Maintain a moderate reaction temperature. If a strong base is required, consider a bulkier, less nucleophilic base.
Disiloxane
Self-condensation of the methyldiphenylsilanol byproduct.
The most effective prevention is to avoid the formation of the silanol by rigorously excluding moisture.[9]
Issue 3: The Reaction Stalls and Does Not Proceed to Completion
Potential Cause
Recommended Solution(s)
Insufficient Nucleophile Reactivity
The nucleophile may not be strong enough to displace the chloride at the chosen temperature.
Poor Solubility
One or more of the reagents may not be fully dissolved in the chosen solvent.
Catalyst Addition (for specific reactions)
For certain reactions, a catalyst can enhance the rate. For instance, in the formation of silyl enol ethers, the addition of sodium iodide can generate the more reactive iodomethylsilane in situ.[11] For Grignard reactions, a catalyst like zinc chloride may be beneficial for less reactive reagents.[10][12]
Data Presentation: Solvent and Temperature Effects
The following table provides an illustrative summary of expected outcomes for the reaction of (Chloromethyl)methyldiphenylsilane with a generic alcohol nucleophile in the presence of a non-nucleophilic base. The relative yields are based on established principles of SN2 reaction kinetics.
Solvent Type
Solvent
Relative Polarity
Temperature
Expected Relative Yield
Comments
Polar Aprotic
DMF
0.386
Room Temp (25°C)
High
Good solubility and high nucleophile reactivity.[1]
Polar Aprotic
Acetonitrile
0.460
Room Temp (25°C)
High
Good alternative to DMF, promotes the SN2 mechanism.[1]
Polar Aprotic
THF
0.207
Room Temp (25°C)
Moderate-High
Lower polarity may slightly reduce the rate for some substrates.[1]
Polar Protic
Ethanol
0.654
Room Temp (25°C)
Low
Solvent deactivates the nucleophile via hydrogen bonding.[1]
Poor solubility of ionic nucleophiles can limit the reaction rate.[1]
Polar Aprotic
DMF
0.386
60°C
Very High
Increased temperature accelerates the reaction rate, but monitor for side products.[4]
Relative polarity values are taken from publicly available data.[13]
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
This protocol describes the formation of a methyldiphenylsilylmethyl ether.
Preparation: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet.
Reagents: In the flask, dissolve the primary alcohol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous THF.
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of (Chloromethyl)methyldiphenylsilane (1.1 equivalents) in anhydrous THF dropwise from the dropping funnel over 30 minutes with vigorous stirring.
Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-50 °C.[1]
Workup: Once the reaction is complete, cool the mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride.[14] Extract the aqueous layer with ethyl acetate.
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]
Protocol 2: Formation of a Grignard Reagent
This protocol outlines the preparation of (methyldiphenylsilyl)methylmagnesium chloride.
Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen or argon inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.
Initiation: Add a small amount of anhydrous THF to cover the magnesium turnings. Dissolve (Chloromethyl)methyldiphenylsilane (1.0 equivalent) in anhydrous THF in the dropping funnel and add a small portion to the magnesium suspension. The reaction begins when the iodine color fades and gentle refluxing is observed.[15]
Formation: Once initiated, add the remaining (Chloromethyl)methyldiphenylsilane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[15] The resulting Grignard reagent can then be used in subsequent reactions with electrophiles.
Visualizations
Caption: SN2 mechanism for (Chloromethyl)methyldiphenylsilane.
Caption: Troubleshooting workflow for low reaction yield.
References
Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. The Journal of Organic Chemistry, 74(22), 8856–8858. [Link]
Indian Journal of Chemical Technology. (1994). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Retrieved from [Link]
Wikipedia. (n.d.). Silyl ether. Wikipedia. Retrieved from [Link]
Organic Syntheses. (n.d.). (chloromethyl)dimethylphenylsilane. Organic Syntheses. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Retrieved from [Link]
OpenOChem Learn. (n.d.). Protection of Alcohols. OpenOChem Learn. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of the chlorosilane 1a and alcohol protection. ResearchGate. Retrieved from [Link]
Chemistry LibreTexts. (2020). 11.9: Protection of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
ResearchGate. (n.d.). SYNTHESIS OF LINEAR OLIGOMETHYLPHENYLPENTASILOXANES. ResearchGate. Retrieved from [Link]
DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. Retrieved from [Link]
MDPI. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. MDPI. Retrieved from [Link]
Chemical Engineering Transactions. (2024). The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions. Retrieved from [Link]
Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Retrieved from [Link]
ResearchGate. (2025). Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. ResearchGate. Retrieved from [Link]
MDPI. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. MDPI. Retrieved from [Link]
ResearchGate. (n.d.). Theoretical study of the hydrolysis of chlorosilane. ResearchGate. Retrieved from [Link]
Technical Support Center: Purification Strategies for Reactions Involving (Chloromethyl)methyldiphenylsilane
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the effective removal of unreacted (Chloromethyl)methy...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the effective removal of unreacted (Chloromethyl)methyldiphenylsilane from crude reaction mixtures. As a moisture-sensitive and highly reactive silylating agent, its removal requires careful consideration of the desired product's properties to ensure high purity and yield.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why can removing excess (Chloromethyl)methyldiphenylsilane be challenging?
Unreacted (Chloromethyl)methyldiphenylsilane presents a unique purification challenge due to a combination of its physical and chemical properties. It has a high boiling point of approximately 295°C, which often makes its removal by simple evaporation or distillation difficult, especially if the desired product is not thermally stable or has a similar boiling point.[1] Furthermore, its reactivity towards moisture means it can hydrolyze during aqueous workups, forming the corresponding silanol, (hydroxymethyl)methyldiphenylsilane, and subsequently, siloxane byproducts, which can complicate purification.[2][3]
Q2: What are the primary methods for removing this impurity?
There are three main strategies, and the optimal choice depends on the specific characteristics of your desired compound:
Chemical Quenching followed by Extractive Workup: The unreacted chlorosilane is intentionally reacted with a simple nucleophile (like methanol or water) to convert it into a more manageable byproduct (a methoxysilane or a silanol) that can be more easily separated.
Flash Column Chromatography: This is a standard purification technique that separates compounds based on their polarity. It is highly effective but requires a significant polarity difference between the product and the silane impurity.
Distillation: This method is viable when there is a substantial difference in boiling points between the desired product and the unreacted silane.
Q3: I performed an aqueous workup and now have a white, insoluble precipitate. What is it and how do I deal with it?
The white precipitate is almost certainly a mixture of di- and polysiloxanes. This occurs when the primary hydrolysis product, (hydroxymethyl)methyldiphenylsilane, undergoes self-condensation in the presence of acid (HCl is a byproduct of the hydrolysis) or base. To manage this, it is often best to quench the reaction under controlled conditions before the full aqueous workup. If the precipitate has already formed, it can often be removed by filtration, though you should verify that your product has not co-precipitated or adsorbed onto the solid.
Q4: Is it safe to quench the crude reaction mixture directly with water?
While possible, it must be done with extreme caution. (Chloromethyl)methyldiphenylsilane reacts with water, sometimes vigorously, to produce hydrochloric acid (HCl).[2][4] This can create an acidic environment that may be detrimental to acid-sensitive functional groups on your desired product. A safer and more controlled method is to quench with an anhydrous alcohol like methanol first, or to add the reaction mixture to a rapidly stirred, cold aqueous solution of a mild base like sodium bicarbonate to neutralize the HCl as it forms.[5]
Part 2: Troubleshooting and Method Selection Guide
The selection of an appropriate purification strategy is critical and depends on the properties of your target molecule. This guide will help you navigate the decision-making process.
Purification Workflow
The following diagram outlines a logical workflow for selecting the most suitable purification method.
Caption: Decision workflow for selecting a purification method.
Comparison of Purification Methods
Method
Best For
Advantages
Disadvantages
Chemical Quenching & Extraction
Products that are stable to aqueous conditions and have different solubility profiles from silanol/siloxane byproducts.
Simple, scalable, and avoids the need for specialized equipment. Effectively neutralizes the reactive chlorosilane.
May lead to emulsion formation. Byproducts can sometimes be difficult to remove from non-polar products.
Flash Column Chromatography
Products with significantly different polarity from the non-polar silane and its slightly more polar silanol byproduct.
High degree of purification possible. Can separate complex mixtures.
Can be time-consuming and requires large solvent volumes. The unquenched chlorosilane can react with the silica gel.
Distillation
Low-boiling liquid products or non-volatile/thermally stable solid products.
Very effective for large-scale purification when boiling points are well-separated. Avoids solvents.
Requires vacuum for high-boiling compounds. Not suitable for thermally sensitive products.[1]
Part 3: Detailed Experimental Protocols
Protocol 1: Chemical Quenching and Extractive Workup
This protocol is designed to convert the reactive chlorosilane into a less reactive and more easily separable species prior to purification.
Causality: (Chloromethyl)methyldiphenylsilane is an electrophilic chlorosilane that reacts readily with nucleophiles.[6] By introducing a simple, cheap nucleophile like methanol, we convert the Si-Cl bond to a more stable Si-OMe bond. Subsequent aqueous washing hydrolyzes any remaining chlorosilane or methoxysilane to the corresponding silanol, which has different physical properties, aiding separation.
Step-by-Step Methodology:
Cool the Reaction: Once the primary reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction mixture to 0°C in an ice-water bath. This moderates the exothermic quenching reaction.
Quench with Methanol: Slowly add anhydrous methanol (10 equivalents relative to the excess silane) to the stirred reaction mixture. Stir at 0°C for 30 minutes.
Solvent Dilution: Dilute the mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[7]
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the HCl byproduct.[5] Continue washing until gas evolution ceases.
Water.
Brine (saturated aqueous NaCl) to break up emulsions and remove bulk water from the organic layer.
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Assess Purity: Analyze the crude product. In many cases, this procedure is sufficient. If silanol/siloxane byproducts remain, a subsequent chromatographic purification (Protocol 2) may be necessary.
Protocol 2: Purification by Flash Column Chromatography
This method is the most versatile for achieving high purity, assuming a sufficient polarity difference exists between the product and impurities.
Causality: Flash chromatography separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. (Chloromethyl)methyldiphenylsilane is quite non-polar. Its hydrolysis product, the silanol, is more polar but still relatively non-polar due to the two phenyl groups. The desired product must have a different polarity to enable separation.
Step-by-Step Methodology:
Pre-Treat the Crude Mixture: It is highly recommended to first perform the quenching step from Protocol 1 . Placing unquenched (Chloromethyl)methyldiphenylsilane directly on a silica column is not advised as it can react with trace water on the silica, releasing HCl and potentially streaking or decomposing your product on the column.
Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel or Celite by dissolving it in a minimal amount of solvent, adding the adsorbent, and evaporating the solvent completely. This typically results in better separation.
Column Preparation: Pack a column with silica gel using an appropriate non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate mixture).
Elution:
Start with a very non-polar eluent (e.g., 100% hexanes). The unreacted silane and its siloxane byproducts will typically elute very early.
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your desired product.[8]
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Removal by Distillation
This physical separation method is ideal for specific cases where boiling points are widely separated.
Causality: Distillation separates liquids based on differences in their vapor pressures (and thus, boiling points). Given the high boiling point of (Chloromethyl)methyldiphenylsilane (295°C), it can be separated from a significantly lower-boiling product via fractional distillation.[1]
Step-by-Step Methodology:
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Ensure all glassware is dry.
Vacuum Application: Slowly apply vacuum to the system.
Heating: Gently heat the distillation flask using a heating mantle.
Fractional Collection:
Case A (Low-Boiling Product): If your product is the lower-boiling component, it will distill first. Collect the fraction corresponding to the product's boiling point at the given pressure.
Case B (High-Boiling/Solid Product): If the silane is the lower-boiling component, it can be distilled away from your product. This is often referred to as "stripping" the volatile impurity.
Monitoring: Monitor the temperature at the distillation head and the pressure of the system throughout the process to ensure a clean separation.
Part 4: Safety and Handling
(Chloromethyl)methyldiphenylsilane is a hazardous chemical that requires careful handling.
Corrosive: It causes severe skin burns and eye damage.[2]
Moisture Sensitive: It reacts with moisture, releasing HCl gas.[2]
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][9]
Storage: Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place away from incompatible materials like acids, bases, and alcohols.[4]
References
Gelest, Inc. (2015). Safety Data Sheet: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Retrieved from [Link]
Murakami, K., Yorimitsu, H., & Oshima, K. (2010). SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses, 87, 178. DOI: 10.15227/orgsyn.087.0178. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of linear oligomethylphenylpentasiloxanes. Retrieved from [Link]
ResearchGate. (2025). Synthesis of (chloromethyl)dimethylsilanol. Retrieved from [Link]
ZM Silane Limited. (2025). Chloromethyl Trimethylsilane Purification Methods And Techniques. Retrieved from [Link]
PubMed. (2023). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. Retrieved from [Link]
Google Patents. (n.d.). CN101456878A - Preparation method of chloromethyl-methyl-dimethylsilane.
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
Purification techniques and vacuum distillation of (Chloromethyl)methyldiphenylsilane
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of (Chloromethyl)methyldiphenylsilane. Here, we dissect common challenges...
Author: BenchChem Technical Support Team. Date: April 2026
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of (Chloromethyl)methyldiphenylsilane. Here, we dissect common challenges, provide field-tested solutions, and detail robust protocols to ensure the integrity and purity of your compound. Our approach is grounded in explaining the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
General Information & Handling
Q1: What is (Chloromethyl)methyldiphenylsilane and why is it reactive?
(Chloromethyl)methyldiphenylsilane is a versatile organosilicon compound used as a synthetic intermediate.[1] Its reactivity stems from the silicon-chlorine (Si-Cl) bond, which is susceptible to nucleophilic substitution, and the chloromethyl group (-CH₂Cl), which can also participate in various reactions.[2] The Si-Cl bond is particularly sensitive to moisture, readily hydrolyzing to form silanols (Ph₂MeSi-OH), which can then self-condense into disiloxanes (Ph₂MeSi-O-SiMePh₂).[3]
Q2: What are the critical safety precautions for handling (Chloromethyl)methyldiphenylsilane?
This compound is classified as corrosive and causes severe skin burns and eye damage.[4] It reacts with moisture, including humidity in the air or on skin, to liberate hydrogen chloride (HCl) gas.[5][6]
Handling: Always handle this chemical within a chemical fume hood.[6] Use an inert atmosphere (e.g., nitrogen or argon) for all transfers and reactions to prevent hydrolysis.[7]
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (neoprene or nitrile), chemical safety goggles, a face shield, and protective clothing.[5][8]
Incompatible Materials: Avoid contact with water, acids, bases, alcohols, and oxidizing agents.[5][8]
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area designated for corrosive materials.[4][5][7]
Q3: What are the typical impurities found in crude (Chloromethyl)methyldiphenylsilane after synthesis?
The most common synthesis involves a Grignard reaction between a chloromethyl-substituted chlorosilane and phenylmagnesium bromide.[9] Consequently, impurities often include:
Unreacted Starting Materials: Residual chlorosilanes or Grignard reagents.
Solvent Residues: Reaction solvents like tetrahydrofuran (THF) or diethyl ether, and extraction solvents like ethyl acetate.[9][10]
Magnesium Salts: Byproducts from the Grignard reaction workup, such as MgBrCl.[3][9]
Hydrolysis and Condensation Products: Silanols and disiloxanes formed by exposure to moisture during the reaction or workup.[3][11]
Side-Reaction Products: Uncontrolled side reactions can lead to the formation of various unwanted organosilanes.
Purification Techniques
Q4: Why is vacuum distillation the preferred method for purifying (Chloromethyl)methyldiphenylsilane?
(Chloromethyl)methyldiphenylsilane is a high-boiling point liquid. Attempting to distill it at atmospheric pressure would require very high temperatures, leading to thermal decomposition.[12][13] Vacuum distillation is a technique that lowers the boiling point of a liquid by reducing the ambient pressure.[14][15] This allows for the distillation to occur at a much lower, non-destructive temperature, which is critical for preserving the compound's molecular structure, increasing yield, and enhancing purity.[13][14]
Q5: Can other methods like column chromatography be used for purification?
While vacuum distillation is the most effective method for bulk purification, column chromatography can also be used. For organosilanes, a non-polar solvent system is recommended.[11]
Stationary Phase: Silica gel is a suitable choice.
Mobile Phase: Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate or dichloromethane. The ideal solvent system should be determined first by thin-layer chromatography (TLC), targeting an Rf value of 0.2-0.3 for the product.[11]
Troubleshooting Guide: Vacuum Distillation
Problem
Potential Cause(s)
Recommended Solution(s)
Product is not distilling or distillation is very slow.
1. Inadequate Vacuum: The pressure is not low enough to sufficiently reduce the boiling point. 2. Insufficient Heating: The heating mantle temperature is too low. 3. Premature Condensation: Vapors are cooling and condensing in the distillation head before reaching the condenser.
1. Check all seals and joints for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. 2. Gradually increase the temperature of the heating mantle. 3. Loosely wrap the distillation head (e.g., Claisen adapter) with glass wool or aluminum foil to insulate it. This helps maintain the vapor temperature until it reaches the water-cooled condenser.[16]
Sudden, violent boiling (Bumping).
1. Lack of Smooth Boiling: No mechanism is in place to promote the formation of small, even bubbles. Boiling chips are ineffective under vacuum.[16]
1. Use a magnetic stir bar and stir plate. Ensure vigorous and constant stirring throughout the distillation to provide nucleation sites for smooth boiling.[16] 2. If bumping persists, temporarily lower the heating mantle to reduce the boiling rate and allow it to stabilize before slowly increasing the heat again.[16]
Product appears cloudy or yield is low.
1. Hydrolysis: Trace moisture in the apparatus is reacting with the chlorosilane. 2. Thermal Decomposition: The distillation temperature is too high, even under vacuum.
1. Ensure absolute anhydrous conditions. All glassware must be rigorously flame-dried or oven-dried immediately before assembly. Assemble the apparatus hot under a stream of inert gas (nitrogen or argon).[3] 2. Improve the vacuum to allow distillation at a lower temperature. Some decomposition during prolonged distillation of similar compounds has been noted, so distilling efficiently is key.[12]
The distillate is impure.
1. Inefficient Separation: The vacuum is unstable, or the heating rate is too fast, causing lower-boiling impurities to co-distill. 2. Contamination from "Bumping": Violent boiling has physically carried non-volatile impurities over into the condenser.
1. Use a vacuum controller for stable pressure. Heat the mixture slowly and steadily to allow for proper fractionation. Discard a small initial fraction (forerun), which will contain the most volatile impurities.[10] 2. Ensure smooth boiling with vigorous stirring. A Claisen adapter in the distillation setup can help prevent bumped material from reaching the condenser.[16]
Data Presentation
Table 1: Boiling Points of Related Phenyl-Substituted Silanes Under Vacuum
This table provides reference boiling points for structurally similar compounds, which can help in estimating the conditions required for (Chloromethyl)methyldiphenylsilane.
This protocol outlines a self-validating system for the purification of (Chloromethyl)methyldiphenylsilane, adapted from established procedures for analogous compounds.[10]
1. Preparation of Crude Material:
Following the synthetic workup (e.g., quenching with saturated aq. NH₄Cl, extraction, and washing), dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[9][10]
Filter off the drying agent.
Remove the bulk solvent using a rotary evaporator. It is critical to ensure the starting material for distillation is free of volatile solvents.
2. Apparatus Setup (Anhydrous Conditions):
Scientist's Note: All glassware must be meticulously dried in an oven at >120°C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas. This is the most critical step to prevent hydrolysis.[3]
Assemble a short-path distillation apparatus as shown in the workflow diagram. Use a round-bottom flask of an appropriate size (ideally 50-60% full).
Place a magnetic stir bar in the distilling flask.[16]
Use high-vacuum grease on all glass joints to ensure a tight seal.
Connect the apparatus to a vacuum pump, including a pressure gauge (manometer). A cold trap between the apparatus and the pump is highly recommended to protect the pump from corrosive vapors.[14]
3. Distillation Procedure:
Begin vigorous stirring of the crude oil in the distilling flask.
Slowly and carefully apply the vacuum. Outgassing of any residual solvent may cause initial bubbling.
Once the vacuum is stable at the target pressure (e.g., 10-20 mmHg), begin to slowly heat the flask using a heating mantle.
Observe the mixture carefully. Collect and discard a small forerun fraction, which will contain any remaining low-boiling impurities.[10]
As the temperature rises, the main product fraction will begin to distill. Collect the fraction that distills over a stable, narrow temperature range. The expected boiling point will be significantly lower than its atmospheric boiling point of 295°C.
Crucial Step: Never distill to dryness.[16] Stop the distillation when a small amount of residue remains in the flask to avoid the concentration and potential decomposition of higher-boiling impurities.
Once the collection is complete, turn off the heat and allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure with an inert gas.
Reducing side product formation in (Chloromethyl)methyldiphenylsilane alkylation
Welcome to the technical support center for optimizing alkylation reactions with (Chloromethyl)methyldiphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing alkylation reactions with (Chloromethyl)methyldiphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reagent, focusing on minimizing side product formation and maximizing yield. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot and refine your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should be aware of when using (Chloromethyl)methyldiphenylsilane for alkylation?
The primary side products typically arise from three main pathways:
Hydrolysis: Reaction with trace amounts of water can lead to the formation of (Hydroxymethyl)methyldiphenylsilane, which can further self-condense to form the corresponding disiloxane, bis[(methyldiphenylsilyl)methyl] ether.
Elimination (E2 Reaction): While the substrate is a primary halide, which favors substitution, using a sterically bulky or very strong base as your nucleophile can lead to elimination reactions.[1][2] This becomes more significant at elevated temperatures.
Homocoupling: In reactions involving organometallics, such as the formation or use of a Grignard reagent, Wurtz-type coupling can occur, leading to 1,2-bis(methyldiphenylsilyl)ethane.
Q2: My reaction yield is consistently low, with a significant amount of starting material remaining. What are the likely causes?
Low conversion is often traced back to several factors:
Insufficient Nucleophilicity: Your chosen nucleophile may not be strong enough to displace the chloride at a practical rate.
Poor Solvent Choice: The rate of SN2 reactions is highly dependent on the solvent. Protic solvents can solvate the nucleophile, reducing its reactivity, while non-polar aprotic solvents may not sufficiently dissolve the reactants or stabilize the transition state.[3]
Incomplete Deprotonation: If you are generating your nucleophile in situ (e.g., deprotonating an alcohol), incomplete deprotonation by the base will result in a lower concentration of the active nucleophile.
Low Temperature: While higher temperatures can promote side reactions, a temperature that is too low may result in an impractically slow reaction rate.
Q3: Is the alkylation of (Chloromethyl)methyldiphenylsilane sensitive to atmospheric conditions?
Yes, meticulous attention to anhydrous and inert conditions is critical. The primary sensitivity is to moisture, which leads to the hydrolysis side products mentioned in Q1. While the C-Cl bond is the primary reaction site, chlorosilanes, in general, are susceptible to hydrolysis.[4] Performing reactions under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended to prevent both hydrolysis and potential oxidation of sensitive nucleophiles.
Q4: How does the steric hindrance around the silicon atom affect the reaction?
The methyldiphenylsilyl group is sterically demanding. This bulk can influence the reaction in two ways. First, it can sterically hinder the backside attack of a very bulky nucleophile on the methylene carbon, slowing down the desired SN2 reaction.[5][6] Second, this steric crowding is a key reason why elimination can become a competitive pathway when strong, hindered bases are used.[1][7] The interplay between the steric profiles of the silyl group and the nucleophile is a critical parameter to consider during reaction design.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental observations and provides actionable solutions grounded in mechanistic principles.
Problem 1: Presence of Silanol and/or Disiloxane Impurities
Symptom: You observe unexpected peaks in your ¹H NMR spectrum, often a singlet around 4.7 ppm (Si-CH₂-OH) and a broad singlet for the -OH proton. In the mass spectrum, you may see masses corresponding to the hydrolyzed monomer or the disiloxane ether.
Root Cause Analysis: This is an unambiguous sign of water contamination in your reaction. The C-Cl bond, while less reactive than a Si-Cl bond, can undergo hydrolysis, especially under basic conditions. The initially formed silanol is prone to self-condensation to form a stable disiloxane.
Strategic Solutions:
Rigorous Drying of Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours immediately before use. Assemble the apparatus while hot under a stream of inert gas.
Solvent Purification: Use freshly distilled, anhydrous solvents. Solvents like THF and Diethyl Ether should be dried over sodium/benzophenone, while aprotic polar solvents like DMF or Acetonitrile should be dried over calcium hydride.[1]
Reagent Handling: Ensure your nucleophile and base are anhydrous. If using a solid, dry it in a vacuum oven. Handle all reagents under an inert atmosphere using syringe and cannula techniques.
Inert Atmosphere: Purge the reaction vessel with dry Argon or Nitrogen for at least 15-20 minutes before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
Problem 2: Significant Formation of Elimination Byproducts
Symptom: GC-MS or LC-MS analysis reveals products with masses corresponding to the elimination of HCl from the starting material and your nucleophile. For example, if using sodium tert-butoxide, you may form isobutylene.
Root Cause Analysis: The SN2/E2 competition is governed by the nature of the nucleophile/base and reaction temperature.[8] A strong, sterically hindered base (like potassium tert-butoxide) will preferentially act as a base rather than a nucleophile, abstracting a proton.[9] High temperatures universally favor elimination over substitution.
Strategic Solutions:
Modify the Nucleophile/Base System:
If preparing an ether, use sodium hydride (NaH) to pre-form the alkoxide from the corresponding alcohol. NaH is a strong, non-nucleophilic base, and the resulting alkoxide is less sterically hindered than its parent alcohol.
Choose the Williamson Ether Synthesis pathway that utilizes the least sterically hindered halide.[7][8] In this case, (Chloromethyl)methyldiphenylsilane is already a primary halide, which is optimal. Therefore, the focus must be on the nucleophile.
Control Reaction Temperature: Begin the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Avoid high temperatures (>80 °C) unless necessary for activation, and only after confirming that substitution is the dominant pathway at lower temperatures.
Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, potentially outcompeting the E2 pathway.[3]
Problem 3: Low or Stagnant Conversion
Symptom: TLC or GC analysis shows a significant percentage of (Chloromethyl)methyldiphenylsilane remains even after prolonged reaction times.
Root Cause Analysis: The activation energy for the desired SN2 reaction has not been overcome. This can be due to a weak nucleophile, low temperature, or a solvent that does not adequately support the charge separation in the SN2 transition state.
Strategic Solutions:
Enhance Nucleophile Reactivity: If using a neutral nucleophile (e.g., an amine), ensure the stoichiometry is correct. If generating an anionic nucleophile (e.g., an alkoxide or enolate), ensure complete deprotonation by using a sufficiently strong base and allowing adequate time for its formation before adding the electrophile.
Increase Solvent Polarity: Switch from less polar solvents like THF or Dioxane to a more polar aprotic solvent such as DMF, DMSO, or Acetonitrile. These solvents are better at solvating the counter-ion of the nucleophile and stabilizing the SN2 transition state.[3]
Judiciously Increase Temperature: Gently heat the reaction mixture (e.g., 40-60 °C) while carefully monitoring for the appearance of elimination or decomposition side products by TLC or GC.
Catalysis: For unreactive alkylating agents, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction via an in-situ Finkelstein reaction, generating the more reactive iodo-intermediate.[2]
Visualized Mechanisms and Workflows
To better conceptualize the chemical transformations and troubleshooting logic, the following diagrams are provided.
Desired vs. Competing Pathways
Caption: A logical workflow for troubleshooting common alkylation issues.
Summary of Key Parameters
The successful alkylation of (Chloromethyl)methyldiphenylsilane requires a careful balance of several factors. The following table summarizes their impact:
Parameter
Condition A
Condition B
Preferred Outcome & Rationale
Nucleophile
Sterically Hindered (e.g., t-BuO⁻)
Unhindered (e.g., MeO⁻)
Condition B. Unhindered nucleophiles favor the SN2 pathway, minimizing E2 elimination. [7]
Solvent
Aprotic Polar (e.g., DMF, DMSO)
Protic/Apolar (e.g., EtOH, Toluene)
Condition A. Aprotic polar solvents accelerate SN2 by solvating the cation, liberating the nucleophile, and stabilizing the transition state. [1][3]
Temperature
High (e.g., >80 °C)
Low to Moderate (e.g., 0-50 °C)
Condition B. Lower temperatures strongly favor substitution over elimination, which has a higher activation energy.
Atmosphere
Ambient Air
Inert (Argon or N₂)
Condition B. An inert atmosphere is crucial to prevent the hydrolysis of the starting material to silanol and disiloxane byproducts.
Base (for in situ generation)
Strong, Hindered (e.g., K-OtBu)
Strong, Non-nucleophilic (e.g., NaH)
Condition B. A non-nucleophilic base ensures complete deprotonation without competing in the subsequent substitution step.
Optimized Experimental Protocols
The following protocols provide a robust starting point for your experiments.
Protocol 1: Alkylation with an Alcohol (Williamson Ether Synthesis Type)
Preparation: Under a positive pressure of Argon, add the desired alcohol (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and reflux condenser.
Solvent Addition: Add anhydrous DMF (or THF) via cannula to create a 0.5 M solution. Cool the mixture to 0 °C in an ice bath.
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
Addition of Electrophile: Cool the mixture back to 0 °C. Slowly add (Chloromethyl)methyldiphenylsilane (1.05 eq.) dropwise via syringe.
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gently heat to 40-50 °C.
Workup: Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alkylation with a Carbon Nucleophile (e.g., Diethyl Malonate)
Preparation: Follow steps 1 and 2 from Protocol 1, using diethyl malonate (1.0 eq.) in place of the alcohol.
Deprotonation: Add sodium ethoxide (NaOEt, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) as the base. Stir at room temperature for 1 hour to ensure enolate formation.
Addition of Electrophile: Add (Chloromethyl)methyldiphenylsilane (1.05 eq.) dropwise at room temperature.
Reaction & Workup: Follow steps 5-7 from Protocol 1. Gentle heating may be required to drive the reaction to completion.
By understanding the mechanistic underpinnings and potential pitfalls, you can approach the alkylation of (Chloromethyl)methyldiphenylsilane with a predictive and problem-solving mindset, leading to more efficient and successful syntheses.
References
Hamlin, T. A., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen, 7(4), 347-355. Available at: [Link]
Bento, A. P., & Bickelhaupt, F. M. (2007). Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. The Journal of Organic Chemistry, 72(6), 2201–2207. Available at: [Link]
Bento, A. P., & Bickelhaupt, F. M. (2007). Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier. PubMed, National Center for Biotechnology Information. Available at: [Link]
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]
Corriu, R. J. P., & Guerin, C. (1982). The mechanism of nucleophilic substitution at silicon. Journal of Organometallic Chemistry, 225(1), 141-155. (Note: A direct link to the full text was not available in the search results, but the principles are widely established in organosilicon chemistry.)
ResearchGate. (n.d.). Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. Available at: [Link]
Singh, A., et al. (1992). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry, 31B, 853-856. (Note: A direct clickable URL was not available, but the reference highlights synthetic challenges.)
ResearchGate. (n.d.). SYNTHESIS OF LINEAR OLIGOMETHYLPHENYLPENTASILOXANES. Available at: [Link]
YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Available at: [Link]
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Available at: [Link]
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available at: [Link]
Organic Syntheses. (n.d.). (Chloromethyl)dimethylphenylsilane. Available at: [Link]
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. (Note: This is a general reference on Grignard reactions from a university course material.) Available at: [Link]
White, J. D., & Carter, R. G. (n.d.). Silyl Ethers. (Note: General reference on silyl ether chemistry.) Available at: [Link]
ResearchGate. (2025, August 5). Synthesis of (chloromethyl)dimethylsilanol. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Chloromethyl Dimethylphenylsilane in Modern Organic Synthesis. Available at: [Link]
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Available at: [Link]
Wikipedia. (n.d.). Silyl enol ether. Available at: [Link]
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Available at: [Link]
Organic Chemistry Portal. (n.d.). Alkylsilane synthesis. Available at: [Link]
PubChem. (n.d.). Dichloro(chloromethyl)methylsilane. Available at: [Link]
NIH National Center for Biotechnology Information. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Available at: [Link]
Boger, D. L., et al. (1997). Evaluation of functional analogs of CC-1065 and the duocarmycins incorporating the cross-linking 9a-chloromethyl-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (C2BI) alkylation subunit. PubMed. Available at: [Link]
A Comparative Guide to a Validated GC-MS Method for Determining (Chloromethyl)methyldiphenylsilane Purity
Introduction: The Critical Role of Purity in Silane Applications (Chloromethyl)methyldiphenylsilane (CMDPS) is a specialized organosilicon compound that serves as a critical building block and derivatizing agent in vario...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity in Silane Applications
(Chloromethyl)methyldiphenylsilane (CMDPS) is a specialized organosilicon compound that serves as a critical building block and derivatizing agent in various high-stakes industries. Its applications range from the synthesis of active pharmaceutical ingredients (APIs) to the production of advanced polymers and materials. In these contexts, the purity of CMDPS is not merely a quality metric; it is a fundamental determinant of reaction yield, product safety, and final material performance. Even trace impurities can lead to undesirable side reactions, compromise the structural integrity of polymers, or introduce toxicological risks in pharmaceutical products.[1][2]
This guide presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise determination of CMDPS purity. We will delve into the rationale behind the method's development, provide a detailed walkthrough of the validation process according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare its performance against alternative analytical techniques.[3][4] The objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework to ensure the quality and consistency of this vital chemical intermediate.
The Analytical Challenge: Addressing the Unique Chemistry of Organosilanes
The analysis of organosilanes like CMDPS presents unique challenges. Their silicon-chlorine and silicon-carbon bonds make them susceptible to hydrolysis in the presence of moisture and potentially thermally labile. Furthermore, the manufacturing process can introduce structurally similar impurities that are difficult to resolve using non-specific analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited to overcome these challenges.[5][6] Its high separation efficiency can resolve complex mixtures, while the mass spectrometer provides definitive identification and structural information, ensuring that the analytical signal is unequivocally from the target analyte.[7][8] However, it is crucial to be aware of potential in-source reactions; silane ions can sometimes react with residual water within the mass spectrometer, which necessitates careful method development and data interpretation.[9][10]
GC-MS Method Development: A Rationale-Driven Approach
The developed method was optimized to ensure high resolution, sensitivity, and robustness for the analysis of CMDPS.
Gas Chromatography (GC) System: Agilent 8890 GC (or equivalent)
Mass Spectrometry (MS) System: Agilent 5977B MSD (or equivalent)
Rationale for Parameter Selection:
GC Column: An Agilent J&W Select Silanes column was chosen. This stabilized trifluoropropyl methyl polysiloxane phase is specifically designed for silane analysis, offering high retention for volatile silanes and reduced surface activity to ensure excellent peak shape for both the main component and trace impurities.[11]
Injector: A split/splitless injector was used in split mode (50:1 ratio) to prevent column overloading from the high-concentration main peak while still allowing for sensitive detection of impurities. The injector temperature was optimized to ensure efficient volatilization without causing thermal degradation.
Oven Temperature Program: A gradient temperature program is employed to first separate highly volatile impurities at a lower temperature, then ramp up to elute the main CMDPS peak and any higher-boiling point impurities in a reasonable timeframe.
Carrier Gas: Helium was used as the carrier gas due to its inertness and optimal performance.
MS Detector: Electron Ionization (EI) was used for its ability to generate reproducible fragmentation patterns, which are crucial for library matching and impurity identification. The mass range was set to scan a wide range to capture fragments of potential impurities.
Parameter
Setting
Rationale
GC Column
Agilent J&W Select Silanes (30 m x 0.25 mm, 1.0 µm)
Optimized for silane analysis, providing high retention and inertness.[11]
Injector
Split/Splitless, 250 °C, Split Ratio 50:1
Prevents thermal degradation and column overload.
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Inert and provides high efficiency.
Oven Program
80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)
Ensures separation of volatile impurities and elution of CMDPS.
MS Source
Electron Ionization (EI), 70 eV
Provides reproducible fragmentation for identification.
MS Quad
150 °C
Standard temperature to maintain cleanliness.
Mass Range
40-500 amu
Covers expected fragment ions of CMDPS and impurities.
Solvent
Anhydrous Heptane
Chosen for its inertness and good solubility of silanes.[12]
A Rigorous Validation: Conforming to ICH Q2(R1) Standards
The developed GC-MS method was rigorously validated to demonstrate its suitability for its intended purpose, following the framework established by ICH Q2(R1) guidelines.[4][13][14]
Caption: Workflow for GC-MS method validation based on ICH Q2(R1).
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[15]
Experimental Protocol:
A solution of a known CMDPS reference standard was prepared in anhydrous heptane.
A sample of CMDPS known to contain process-related impurities was also prepared.
A solvent blank (anhydrous heptane) was injected.
All three samples were analyzed using the GC-MS method.
The resulting chromatograms and mass spectra were compared to ensure no interfering peaks were present at the retention time of CMDPS in the blank and impurity-spiked samples. Peak purity analysis was performed using the mass spectrometer software.
Results: The CMDPS peak was well-resolved from all other impurity peaks. The solvent blank showed no interfering peaks at the analyte's retention time. Mass spectral analysis confirmed the peak identity and purity. The method is therefore specific for (Chloromethyl)methyldiphenylsilane.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[16]
Experimental Protocol:
A stock solution of CMDPS reference standard (1000 µg/mL) was prepared.
A series of at least five calibration standards were prepared by serial dilution, ranging from 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Each standard was injected in triplicate.
A calibration curve was constructed by plotting the average peak area against the concentration.
Linear regression analysis was performed to determine the correlation coefficient (r²), y-intercept, and slope.
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. Based on the linearity data, the validated range for this method is 50 µg/mL to 150 µg/mL .
Accuracy
Accuracy expresses the closeness of the results obtained by the method to the true value. It is determined by applying the method to samples with known concentrations and calculating the percent recovery.[15]
Experimental Protocol:
Accuracy was assessed at three concentration levels (80%, 100%, and 120% of the nominal concentration).
For each level, three samples were prepared by spiking a known amount of CMDPS reference standard into a placebo (if applicable) or by preparing solutions at these known concentrations.
The samples were analyzed, and the concentration was calculated using the linear regression equation.
Percent recovery was calculated for each sample.
Results:
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80
79.5
99.4%
80%
80
80.8
101.0%
80%
80
79.9
99.9%
Mean (80%)
100.1%
100%
100
101.2
101.2%
100%
100
99.5
99.5%
100%
100
100.7
100.7%
Mean (100%)
100.5%
120%
120
118.9
99.1%
120%
120
121.0
100.8%
120%
120
119.5
99.6%
Mean (120%)
99.8%
Acceptance Criterion: Mean recovery between 98.0% and 102.0%.[6][17]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18]
Caption: Relationship between different types of precision studies.
Oven Temperature Ramp Rate: ± 2 °C/min (13 °C/min and 17 °C/min)
The system suitability parameters (e.g., peak resolution, tailing factor) and final purity results were evaluated.
Results: Deliberate variations in flow rate and temperature ramp rate did not significantly impact the calculated purity (all results remained within 99.5% ± 0.5%) or system suitability parameters. The method is robust.
Comparative Analysis of Analytical Techniques
While GC-MS is a powerful tool, it is essential to understand its position relative to other available analytical techniques for purity determination.
Feature
Validated GC-MS
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (¹H NMR)
Primary Use
Quantification of main component and identification/quantification of volatile impurities.
Quantification of non-volatile or thermally labile impurities.
Structural elucidation and quantification of major components and impurities without a reference standard (qNMR).
Selectivity
Excellent, based on both retention time and mass fragmentation.
Good to Excellent, depending on column and detector.
Fast for data acquisition, can be longer for data processing.
Key Advantage
Provides definitive structural information for unknown impurity identification.[8]
Robust and widely used for routine QC of non-volatile compounds.
Provides absolute quantification without a specific reference standard for each impurity.
Key Limitation
Not suitable for non-volatile or highly thermally labile compounds.
May not resolve all structurally similar compounds; lacks definitive identification without MS.
Lower sensitivity makes it unsuitable for trace impurity analysis (<0.1%).
Conclusion
This guide has detailed the development and rigorous validation of a GC-MS method for determining the purity of (Chloromethyl)methyldiphenylsilane. The validation studies, conducted in accordance with ICH Q2(R1) guidelines, have unequivocally demonstrated that the method is specific, linear, accurate, precise, sensitive, and robust .
The inherent capabilities of GC-MS make it the superior choice for this specific application, offering unparalleled selectivity through chromatographic separation and definitive identification via mass spectrometry. While other techniques like HPLC and NMR have their merits, the validated GC-MS method provides the most comprehensive and reliable data for ensuring the quality and consistency of (Chloromethyl)methyldiphenylsilane in demanding research and manufacturing environments. This robust analytical tool is fit for its intended purpose and can be confidently deployed for routine quality control and impurity profiling.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Springer. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
Gas phase impurities in silane determined by gas chromatography-mass spectrometry. Analyst (RSC Publishing). [Link]
ICH Q2 Analytical Method Validation. Slideshare. [Link]
Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography-mass spectrometry. PubMed. [Link]
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org. [Link]
Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC365802 impurity-analysis-in-pharmaceuticals/]([Link] impurity-analysis-in-pharmaceuticals/)
A Guide to Analytical Method Validation. Waters Corporation. [Link]
Acceptance criteria of validation parameters for HPLC. ResearchGate. [Link]
Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. IntechOpen. [Link]
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. ACS Publications. [Link]
Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. Agilent. [Link]
PURIFICATION TECHNIQUES AND ANALYTICAL METHODS FOR GASEOUS AND METALLIC IMPURITIES IN HIGH-PURITY SILANE. North-Holland. [Link]
Determination of Phosphorus in Chlorosilanes And High Purity Silica By Atomic Absorption Spectrophotometer. Taylor & Francis. [Link]
Impurities in monosilanes synthesized by different processes. Springer. [Link]
GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Science Publications. [Link]
Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers. [Link]
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. The Pharma Innovation Journal. [Link]
Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. [Link]
Benchmarking (Chloromethyl)methyldiphenylsilane in Solid-Phase Peptide Synthesis: Silylmethyl Strategies vs. Traditional Silylating Agents
As a Senior Application Scientist, I frequently encounter the challenge of synthesizing highly modified peptides—such as glycopeptides, peptide thioesters, or fully protected fragments destined for convergent ligation. T...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the challenge of synthesizing highly modified peptides—such as glycopeptides, peptide thioesters, or fully protected fragments destined for convergent ligation. Traditional solid-phase peptide synthesis (SPPS) relies heavily on acid-labile linkers (e.g., Wang, Rink Amide) and transient silylating agents (e.g., TMS-Cl) for protection[1]. However, when global acidic cleavage (TFA) threatens to destroy sensitive modifications, researchers must pivot to orthogonal strategies.
This guide benchmarks (Chloromethyl)methyldiphenylsilane (CMDPS) . Unlike conventional silylating agents used for transient heteroatom protection, CMDPS is a bifunctional building block utilized to engineer robust, fluoride-labile silylmethyl esters and orthogonal linkers in advanced SPPS[2].
Mechanistic Paradigm: CMDPS vs. Traditional Agents
To understand the utility of CMDPS, we must examine the causality behind its chemical stability. Traditional silylating agents like Trimethylsilyl chloride (TMS-Cl) react directly with alcohols or carboxylic acids to form Si–O bonds . These bonds are highly susceptible to hydrolysis and are rapidly cleaved by mild acids or even atmospheric moisture.
CMDPS, conversely, reacts via its electrophilic chloromethyl carbon. When treated with a peptide carboxylate, it undergoes an SN2 displacement to form a silylmethyl ester (
R−COO−CH2−SiMePh2
).
Causality of Stability: The extreme steric bulk of the two phenyl rings shields the ester from nucleophilic attack by piperidine during standard Fmoc deprotection[3]. Furthermore, the absence of a direct Si–O bond renders the moiety highly resistant to acidic hydrolysis, allowing it to survive 95% TFA.
Causality of Cleavage: Deprotection is driven by the high thermodynamic affinity of silicon for fluoride (forming a strong Si–F bond, ~582 kJ/mol). Upon treatment with TBAF, fluoride attacks the silicon atom, triggering a fragmentation cascade that releases the free carboxylic acid[4].
Mechanistic pathway of fluoride-induced cleavage of CMDPS-derived silylmethyl esters.
Benchmarking Performance Data
When designing a synthetic route for a sensitive peptide, selecting the correct protecting group or linker is paramount. Table 1 summarizes the quantitative and qualitative performance metrics of CMDPS against standard SPPS alternatives.
Table 1: Performance Metrics of Silylating/Linker Agents in SPPS
Reagent / Linker
Primary Function
Bond Formed
Stability to Base (20% Piperidine)
Stability to Acid (95% TFA)
Cleavage Condition
CMDPS
Orthogonal C-Terminal Protection / Linker
C−O−C−Si
Highly Stable
Highly Stable
TBAF (Fluoride)
TMS-Cl
Transient Side-Chain Protection
C−O−Si
Unstable
Very Unstable
H2O
/ Mild Acid
TIPS-Cl
Robust Side-Chain Protection
C−O−Si
Stable
Moderate
Strong Acid / TBAF
Wang Linker
Solid-Phase Anchoring
C−O−C(Ar)
Stable
Cleaved
95% TFA
Data Interpretation: CMDPS is the only reagent listed that provides absolute orthogonality to both Fmoc deprotection (base) and global side-chain deprotection (TFA). This makes it the premier choice for synthesizing fully protected peptide fragments.
Experimental Workflows & Protocols
The following self-validating protocols detail the use of CMDPS for C-terminal protection and subsequent orthogonal cleavage.
Protocol 1: Synthesis of CMDPS-Protected C-Terminal Amino Acids
Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the electrophilic chloromethyl carbon of CMDPS.
Preparation: Dissolve 1.0 eq of Fmoc-AA-OH in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
Activation: Add 2.5 eq of DIPEA to the solution and stir for 10 minutes at ambient temperature to ensure complete carboxylate formation.
Alkylation: Dropwise, add 1.2 eq of (Chloromethyl)methyldiphenylsilane (CMDPS).
Heating: Elevate the reaction temperature to 60°C. Note: The steric bulk of the diphenyl groups necessitates mild heating to drive the SN2 alkylation to completion.
Isolation: Monitor via LC-MS. Upon completion (typically 4-6 hours), quench with water, extract with EtOAc, and purify via flash chromatography to yield the Fmoc-AA-O-CH2-Si(Me)(Ph)2 building block.
Workflow for utilizing CMDPS to generate orthogonal silylmethyl esters in SPPS.
Protocol 2: Orthogonal Fluoridolysis (Cleavage) using TBAF
Causality: Tetrabutylammonium fluoride (TBAF) is highly soluble in organic solvents and provides the "naked" fluoride ion necessary to attack the sterically hindered silicon center, ensuring rapid cleavage without harsh acids.
Preparation: Transfer the CMDPS-protected peptide sequence into a dry reaction vessel.
Solvation: Suspend/dissolve the peptide in anhydrous THF (10 mL/g of peptide).
Cleavage: Add 2.0 to 3.0 eq of a 1.0 M TBAF solution in THF. Note: Avoid large excesses of TBAF if the peptide contains highly base-sensitive residues, as TBAF is inherently basic.
Agitation: Agitate at room temperature for 30–45 minutes. The cleavage is rapid due to the high thermodynamic driving force of Si–F bond formation.
Quenching: Quench the reaction with 5% acetic acid in methanol to neutralize the fluoride and prevent base-catalyzed epimerization of the C-terminal residue.
Recovery: Concentrate under reduced pressure and precipitate the crude peptide utilizing cold diethyl ether.
Conclusion
While traditional silylating agents like TMS-Cl remain useful for transient protection, (Chloromethyl)methyldiphenylsilane serves a fundamentally different and more advanced purpose in peptide chemistry. By enabling the formation of highly stable, fluoride-labile silylmethyl esters, CMDPS empowers researchers to bypass the limitations of TFA-dependent linkers, unlocking pathways to synthesize complex glycopeptides, thioesters, and fully protected fragments with high scientific integrity.
References
Silyl Linker-based Approach to the Solid-phase Synthesis of Fmoc Glycopeptide Thioesters. Taylor & Francis Online.[Link]
A Senior Application Scientist's Guide to the Proper Disposal of (Chloromethyl)methyldiphenylsilane
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. (Chloromethyl)methyldiphenylsilane is a valuable reagent, but its react...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. (Chloromethyl)methyldiphenylsilane is a valuable reagent, but its reactive nature demands a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemistry of disposal, ensuring that every step is a self-validating system of safety and responsibility.
The core principle for managing (Chloromethyl)methyldiphenylsilane waste is recognizing its reactivity, particularly with moisture. This compound is a chlorosilane, and its primary hazard stems from its rapid hydrolysis to form corrosive hydrogen chloride (HCl) gas and silanols, which can then condense into polysiloxanes.[1][2][3][4] Therefore, all procedures must be designed to control this reaction and manage its byproducts safely.
Part 1: Immediate Safety and Hazard Assessment
Before handling waste, a thorough understanding of the compound's characteristics is essential. This proactive assessment is the foundation of a safe disposal process.
Reacts with moisture (e.g., in air or from aqueous solutions) to produce hydrogen chloride (HCl) gas, causing corrosive effects and potential pressure buildup in sealed containers.[1][2]
Standard laboratory attire is insufficient. Due to the severe corrosive nature of both the liquid and the HCl vapor produced upon hydrolysis, the following PPE is mandatory:
Eye and Face Protection: Chemical splash goggles used in combination with a full-face shield is required for maximum protection.[2][10] Contact lenses should never be worn when handling this material, as they can trap the corrosive substance against the eye.[11]
Hand Protection: Use chemical-resistant gloves, such as neoprene or nitrile rubber. Always inspect gloves for integrity before each use.[2][10]
Body Protection: A flame-resistant lab coat, apron, and closed-toe shoes are necessary to prevent skin exposure.[2]
Respiratory Protection: All handling and disposal operations must be conducted within a certified chemical fume hood to manage corrosive vapors.[10][12] For spills or situations with insufficient ventilation, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is required.[2]
Part 2: Disposal Decision Workflow
The correct disposal path depends on the nature of the waste—whether it is bulk, unused chemical or an empty, contaminated container. This workflow provides a clear decision-making process.
Caption: Decision workflow for selecting the appropriate disposal protocol.
Part 3: Experimental Disposal Protocols
Follow the protocol that aligns with your waste type as determined by the workflow diagram.
This is the preferred and safest method for disposing of unused (Chloromethyl)methyldiphenylsilane and materials heavily contaminated with it (e.g., spill absorbents). The objective is to securely contain the reactive material for transport to a licensed chemical destruction facility without attempting in-lab neutralization.[5][13]
Methodology:
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clear of incompatible materials, especially water and alcohols.[12]
Container Selection: Obtain a designated hazardous waste container suitable for halogenated organic waste.[12][14][15] The container must be clean, dry, and equipped with a secure, vented cap if available. High-density polyethylene (HDPE) is a suitable material.[16]
Labeling: Pre-label the container with "Hazardous Waste," the full chemical name "(Chloromethyl)methyldiphenylsilane," and all applicable hazard pictograms (e.g., Corrosive, Flammable).[12]
Waste Transfer:
Carefully pour the liquid waste into the designated container using a funnel.
If transferring contaminated solids (e.g., vermiculite from a spill), use non-sparking tools to place them in the container.[13][17]
Avoid splashing and do not fill the container beyond 90% capacity to allow for vapor expansion.[15]
Secure and Store:
Tightly seal the waste container.
Wipe the exterior of the container clean.
Store the container in a designated satellite accumulation area for hazardous waste, away from heat and sources of ignition.[5][12] Ensure secondary containment is in place.
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[14][18]
This procedure is exclusively for decontaminating "empty" containers (e.g., the original product bottle) that contain only trace residues. The principle is to perform a slow, controlled hydrolysis of the residual chlorosilane. CAUTION: This process generates corrosive HCl gas and heat; it must be performed with extreme care in a chemical fume hood.[1][2]
Methodology:
Work Area Setup: Perform this procedure in a chemical fume hood. Place the empty, uncapped container in a large secondary container (e.g., a plastic bucket) filled with ice to help dissipate heat from the exothermic reaction.
Initial Rinse (Inert Solvent): Rinse the container with a small amount of an inert, dry solvent like hexane or toluene to dilute the residue. Transfer this rinsate to the halogenated organic waste container (Protocol A).
Controlled Hydrolysis:
While the container is still in the ice bath within the fume hood, slowly and carefully add a small amount of water dropwise.
Observe the reaction. You may see fuming as HCl gas is produced.[1]
Continue adding water slowly until the reaction ceases.
Neutralization:
Once the initial reaction with water has subsided, cautiously add a dilute solution of sodium bicarbonate or another weak base to neutralize the resulting hydrochloric acid. Check the pH to ensure it is near neutral.
Final Rinsing and Disposal:
Rinse the container thoroughly with water.
The now-decontaminated container can often be disposed of as regular lab glass, but first, puncture it or deface the label to prevent reuse.[13] Always confirm this final step with your institutional EHS guidelines.
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response:
Evacuate all non-essential personnel from the area.[13]
If the spill is large or ventilation is inadequate, contact your emergency response team immediately.
Wearing full PPE, contain the spill using a dry, inert absorbent material like sand, vermiculite, or diatomaceous earth.[6][19] DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [19]
Use non-sparking tools to carefully collect the absorbed material and place it into a designated hazardous waste container for disposal via Protocol A.[13][17]
Ventilate the area thoroughly.
First Aid:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[5][7]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical help.[5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
By adhering to these scientifically grounded procedures, we can handle and dispose of (Chloromethyl)methyldiphenylsilane waste in a manner that protects ourselves, our colleagues, and our shared environment.
References
GLOBAL SAFE HANDLING OF CHLOROSILANES. (2017). American Chemistry Council. [Link]
Coordination and Reactivity in Organosilicon Compounds. Open Research Online. [Link]
ANSI/CGA G-13-2024: Storage and Handling of Silane. ANSI Blog. [Link]
Organic Reactions on Silica in Water. (2008). Chemical Reviews. [Link]
Reaction of Organosilicon Hydrides With Solid Surfaces: An Example of Surface-Catalyzed Self-Assembly. (2004). Journal of the American Chemical Society. [Link]
Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. (2022). Polymers. [Link]
Handbook of Chemical Substance Management and Waste Disposal. Kyoto University. [Link]
Chemical Recycling of Silicones—Current State of Play. (2024). Polymers. [Link]
Comprehensive Safety and Operational Guide: Handling (Chloromethyl)methyldiphenylsilane
(Chloromethyl)methyldiphenylsilane (CAS: 18407-40-4) is a specialized organosilicon reagent widely utilized in advanced organic synthesis and drug development. As a Senior Application Scientist, I have designed this guid...
Author: BenchChem Technical Support Team. Date: April 2026
(Chloromethyl)methyldiphenylsilane (CAS: 18407-40-4) is a specialized organosilicon reagent widely utilized in advanced organic synthesis and drug development. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the underlying chemical mechanisms of this reagent, laboratory professionals can implement self-validating safety protocols that ensure both personnel protection and experimental integrity.
Mechanistic Hazards & Risk Assessment
To handle (Chloromethyl)methyldiphenylsilane safely, one must first understand its structural reactivity. A common misconception in laboratory safety is treating all silanes equally.
The Causality of the Hazard:
Unlike chlorosilanes (which contain highly labile Si–Cl bonds that violently hydrolyze in atmospheric moisture to generate corrosive HCl gas), (Chloromethyl)methyldiphenylsilane features a chlorine atom attached to a methyl carbon (Si–CH₂–Cl). This structural nuance fundamentally shifts its hazard profile. The α-haloalkylsilyl group acts as an electrophile in SN2 reactions, making the compound an alkylating agent [1].
In biological systems, this electrophilic nature allows it to alkylate nucleophilic residues (such as thiols in cysteine or primary amines in lysine) within proteins and DNA. This alkylation mechanism is the direct biochemical cause of its Global Harmonized System (GHS) classifications [2]:
H315 : Causes skin irritation.
H319 : Causes serious eye irritation.
H335 : May cause respiratory irritation.
Chemical Profile Summary
Property
Specification
Chemical Name
(Chloromethyl)methyldiphenylsilane
CAS Number
18407-40-4
Molecular Formula
C₁₄H₁₅ClSi
Molecular Weight
246.81 g/mol
Storage Conditions
Inert atmosphere (Argon/N₂), Room Temperature
Primary Hazard
Irritant / Alkylating Agent
Personal Protective Equipment (PPE) Matrix
Because the primary threat vector is nucleophilic attack by human tissue (skin, eyes, respiratory tract) on the reagent's chloromethyl group, PPE must be selected to provide an absolute barrier against organic permeation.
PPE Category
Required Specification
Mechanistic Justification
Eye Protection
Chemical safety goggles (ANSI Z87.1+)
Prevents aerosolized or splashed alkylating agent from reacting with the highly nucleophilic aqueous environment of the cornea.
Butyl rubber provides superior breakthrough resistance to halogenated organics and silanes compared to standard nitrile alone.
Body Protection
Flame-retardant (FR) lab coat with knit cuffs; Chemical apron
Prevents capillary action of the liquid through standard woven cotton, shielding the skin from localized alkylation burns.
Respiratory
NIOSH-approved half-mask with Organic Vapor (OV) cartridges
Required only if handling outside of a certified Class II Fume Hood. Mitigates inhalation of volatile electrophilic vapors (H335).
Operational Workflows & Experimental Protocols
To maintain the integrity of the reagent and protect the operator, all transfers must be conducted using air-free techniques. While the Si–CH₂–Cl bond is relatively stable to ambient moisture compared to Si–Cl bonds, prolonged exposure to atmospheric water can lead to slow hydrolysis or degradation of the reagent, compromising experimental yields.
This protocol ensures a self-validating system where the exclusion of oxygen and moisture simultaneously protects the reagent and prevents environmental contamination.
Preparation: Secure the reagent bottle in a well-ventilated fume hood. Ensure the Schlenk line is operational, with the argon/nitrogen manifold set to a slight positive pressure (approx. 1.2 atm).
Purging: Attach a dry, inert-gas-flushed needle to a gas-tight glass syringe. Pierce the septum of the reagent bottle.
Equilibration: Draw a volume of the inert gas into the syringe and expel it back into the manifold. Repeat this flush cycle three times to eliminate residual oxygen in the syringe barrel.
Extraction: Invert the reagent bottle slightly (if necessary) and slowly draw the required volume of (Chloromethyl)methyldiphenylsilane.
Transfer: Carefully withdraw the needle, maintaining positive pressure within the syringe, and immediately transfer the reagent into the pre-purged reaction vessel.
Needle Cleaning: Immediately flush the contaminated syringe and needle with anhydrous hexane or dichloromethane into a designated halogenated waste receptacle.
Protocol B: Glassware Decontamination and Quenching
Because (Chloromethyl)methyldiphenylsilane is an alkylating agent, unreacted residues on glassware pose a latent exposure risk to laboratory technicians.
Initial Rinse: Rinse the contaminated glassware three times with a non-polar solvent (e.g., hexane) to dissolve the bulk silane residue. Collect rinses in a halogenated waste carboy.
Chemical Quenching: Submerge the glassware in a quenching bath consisting of a mild nucleophile (e.g., 5% aqueous ammonia or a dilute solution of sodium methoxide in methanol). Causality: The nucleophile will proactively attack the chloromethyl group via SN2, converting the hazardous alkylating agent into a benign, water-soluble aminated or etherified silane derivative [3].
Incubation: Allow the glassware to soak for a minimum of 2 hours.
Final Wash: Remove the glassware, rinse with deionized water, and transfer to the standard laboratory dishwashing queue.
Emergency Spill Response Pathway
In the event of a spill, immediate containment is critical to prevent the spread of the alkylating agent. Do not use water to flush the spill, as it is ineffective for rapid quenching and will only expand the contamination zone.
Caption: Emergency Spill Response Pathway for (Chloromethyl)methyldiphenylsilane.
Waste Disposal Logistics
Proper segregation is paramount. (Chloromethyl)methyldiphenylsilane and its immediate washings must be strictly classified as Halogenated Organic Waste .
Do not mix with acidic waste streams, as unintended side reactions with the silane backbone can occur.
Do not mix with heavy metal waste.
Ensure all waste containers are explicitly labeled with "Contains Alkylating Agents / Halogenated Organics" to inform downstream environmental health and safety (EHS) personnel.
References
Lawrence, N. J. "Science of Synthesis: α-Haloalkylsilanes." Thieme Connect, 2002. Available at:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.